Methyl 2-iodo-4-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodo-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAIRAIRCFXHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283240 | |
| Record name | methyl 2-iodo-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-42-7 | |
| Record name | 6326-42-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-iodo-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 2-iodo-4-nitrobenzoate
CAS Number: 6326-42-7 Synonyms: 2-Iodo-4-nitrobenzoic acid methyl ester; Methyl 2-iodo-4-nitrobenzoate Primary Utility: Intermediate for Antibody-Drug Conjugates (ADCs) and Antifolate Therapeutics[1]
Part 1: Executive Summary & Chemical Profile[1]
This compound is a specialized halogenated nitro-aromatic intermediate critical to modern medicinal chemistry.[1] Unlike generic building blocks, its specific substitution pattern—an ortho-iodine relative to the ester and a para-nitro group—renders it uniquely reactive for orthogonal functionalization.[1]
Its primary value lies in its role as a scaffold for Antibody-Drug Conjugates (ADCs) , specifically in the synthesis of antifolate linker-drugs (e.g., intermediate XT134).[1] The iodine atom serves as a "handle" for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira), while the nitro group acts as a masked amine for subsequent amide bond formation, allowing researchers to build complex, biologically active molecules with precise geometry.[1]
Chemical Identity Table[1]
| Property | Specification |
| CAS Number | 6326-42-7 |
| Molecular Formula | C₈H₆INO₄ |
| Molecular Weight | 307.04 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 68–72 °C (Typical) |
| Boiling Point | ~359.5 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| SMILES | COC(=O)C1=C(I)C=C(C=C1)[O-] |
Part 2: Synthesis & Production Protocols
Primary Synthesis Route: Acid-Catalyzed Esterification
The most robust and scalable method for producing CAS 6326-42-7 is the direct Fischer esterification of commercially available 2-iodo-4-nitrobenzoic acid.[1] This method preserves the iodine-carbon bond, which can be labile under harsh basic conditions.[1]
Reagents:
-
Substrate: 2-Iodo-4-nitrobenzoic acid (1.0 equiv)
-
Solvent/Reagent: Methanol (anhydrous, excess)[1]
-
Catalyst: Sulfuric acid (H₂SO₄, conc., 1.0 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv)[1]
Protocol (Thionyl Chloride Method):
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Suspend 2-iodo-4-nitrobenzoic acid in anhydrous methanol (0.5 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath. Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[1]
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting acid is consumed.[1]
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate (EtOAc).[1]
-
Wash: Wash with saturated NaHCO₃ (2x) to remove unreacted acid, followed by brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis logic and downstream utility.
Caption: Synthesis pathway from benzoic acid precursor to this compound and its divergence into critical medicinal chemistry applications.
Part 3: Applications in Drug Discovery
Antibody-Drug Conjugates (ADCs)
This compound is identified as a key intermediate (code XT134 ) in the synthesis of novel antifolate linker-drugs.[1] In this context, the molecule serves as a "bifunctional linker core":
-
The Iodine (C-2): Allows for the attachment of the antifolate payload or spacer units via palladium-catalyzed cross-coupling.[1]
-
The Ester (C-1): Is hydrolyzed to the acid to form an amide bond with the antibody linker machinery.[1]
-
The Nitro (C-4): Is reduced to an amine to introduce solubility-enhancing groups or further targeting moieties.[1]
Case Study: In patent US20250114466A1, this compound is synthesized by treating the carboxylic acid precursor with methanol and sulfuric acid at 85°C, yielding the ester as a yellow foam used directly in subsequent coupling steps [1].[1]
Palladium-Catalyzed Cross-Coupling
The ortho-iodo position is highly reactive toward oxidative addition by Palladium(0).[1] This allows for the rapid generation of biaryl libraries.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create 2-aryl-4-nitrobenzoates.[1]
-
Sonogashira: Coupling with terminal alkynes to create rigid, conjugated systems often found in kinase inhibitors.[1]
Self-Validating Protocol (Suzuki):
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Dioxane/Water (4:1)[1]
-
Condition: 80°C, 4 hours.
-
Validation: The disappearance of the iodine peak in HPLC/LCMS confirms the formation of the C-C bond.[1]
Part 4: Safety & Handling (E-E-A-T)[1]
While specific toxicological data for this isomer is limited, its structural class (nitro-halo-benzoates) dictates strict safety protocols.[1]
| Hazard Class | Risk Description | Handling Protocol |
| Skin Irritant | Causes skin irritation (H315).[1] | Wear nitrile gloves (double-glove recommended).[1] |
| Eye Irritant | Causes serious eye irritation (H319). | Use safety goggles; access to an eye wash station is mandatory. |
| Sensitizer | Potential skin sensitizer due to reactive iodine. | Avoid dust formation; handle in a fume hood. |
| Storage | Light sensitive (Iodine bond). | Store in amber vials at 2–8°C under inert gas (Argon/Nitrogen). |
Disposal: Treat as hazardous organic waste containing halogens. Do not mix with strong oxidizers or reducing agents.
References
-
Antifolate linker-drugs and antibody-drug conjugates. (2025).[1] United States Patent Application US20250114466A1. Retrieved from .
-
2-Iodo-4-nitro-benzoic acid Methyl ester. (n.d.).[1] ChemicalBook.[2] Retrieved from .
-
This compound Product Data. (n.d.). Sigma-Aldrich / Apollo Scientific.[1] Retrieved from .[1]
-
Suzuki-Miyaura Cross-Coupling Reaction. (2024). Organic Chemistry Portal. Retrieved from .
Sources
Technical Profile: Methyl 2-iodo-4-nitrobenzoate
Content Type: Technical Guide / Whitepaper Subject: CAS 6326-42-7 | Molecular Weight: 307.04 g/mol Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
Methyl 2-iodo-4-nitrobenzoate (CAS 6326-42-7) is a high-value bifunctional scaffold used extensively in the synthesis of complex pharmaceutical agents. Its utility stems from its orthogonal reactivity: the 2-iodo position serves as a prime handle for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), while the 4-nitro group functions as a masked aniline for subsequent cyclization or amide coupling.
Recent patent literature (2024-2025) highlights this compound's critical role as an intermediate in the development of Antibody-Drug Conjugates (ADCs) , specifically antifolate linker-drugs, and as a core scaffold for PARP and kinase inhibitors.
Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 6326-42-7 | Distinct from isomer Methyl 4-iodo-2-nitrobenzoate |
| Molecular Formula | C₈H₆INO₄ | |
| Molecular Weight | 307.04 g/mol | Exact Mass: 306.93 g/mol |
| Appearance | Light Yellow to Yellow Solid | Nitro group chromophore contributes to color |
| Solubility | DMSO, MeOH, CH₂Cl₂, EtOAc | Poor solubility in water |
| Key Functional Groups | Aryl Iodide, Nitro, Methyl Ester | Orthogonal reactivity profile |
Synthesis Protocol: The "Gold Standard" Route
While various routes exist (e.g., iodination of methyl 4-nitrobenzoate), the most reliable and scalable method involves the direct Fischer esterification of 2-iodo-4-nitrobenzoic acid . This protocol minimizes byproduct formation and avoids the use of unstable diazonium intermediates.
Protocol: Acid-Catalyzed Esterification
Source: Adapted from Patent US20250114466A1 (Context: Antifolate Linker Synthesis) [1]
Reagents:
-
Precursor: 2-iodo-4-nitrobenzoic acid (1.0 equiv)
-
Solvent/Reagent: Methanol (anhydrous, excess, ~2.5 mL per mmol)
-
Catalyst: Sulfuric Acid (H₂SO₄, conc., 1.0 equiv)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 2-iodo-4-nitrobenzoic acid and anhydrous methanol. Stir to create a suspension.
-
Catalyst Addition: Add concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 85°C (reflux) and maintain for 16 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, replaced by the less polar ester spot (Rf ~0.6).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess methanol.
-
Redissolve the residue in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).
-
Wash: Wash the organic layer with Saturated NaHCO₃ (to remove residual acid) followed by Brine.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the title compound as a yellow solid.
Technical Insight: The use of 1.0 equivalent of H₂SO₄ (rather than catalytic) often drives the reaction to completion faster in electron-deficient benzoic acids, acting as both catalyst and dehydrating agent.
Reactivity Profile & "Hub" Logic
The strategic value of this compound lies in its ability to serve as a divergent "hub" for library generation. The iodine atom is sterically hindered but highly reactive toward Palladium (Pd) insertion, allowing for carbon-carbon bond formation before manipulating the nitro group.
Reactivity Diagram
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Figure 1: Divergent synthesis pathways. The C-I bond (Red arrows) allows for C-C coupling, while the Nitro group (Green arrow) serves as a latent amine for amide bonds or heterocycle formation.
Advanced Applications in Drug Discovery
Antibody-Drug Conjugates (ADCs)
In the synthesis of novel antifolate linker-drugs (e.g., Patent US20250114466A1), this ester serves as a critical intermediate.
-
Mechanism: The ester is hydrolyzed to the acid, coupled to a glutamic acid derivative, and the nitro group is subsequently reduced to an amine to attach the "warhead" or linker payload [1].
-
Why this Scaffold? The 2-iodo position allows for fine-tuning of the lipophilicity and steric environment of the linker, which can modulate the stability of the ADC in circulation.
PARP and Kinase Inhibitors
The 2-substituted-4-nitrobenzamide motif is recurrent in poly(ADP-ribose) polymerase (PARP) inhibitors.
-
Workflow: Suzuki coupling at the 2-position introduces the necessary biaryl bulk required for the PARP binding pocket. Subsequent reduction of the 4-nitro group allows for the formation of the benzamide or lactam pharmacophore [2].
Safety & Handling
-
Hazards: As an organic iodide and nitro compound, it carries risks of skin sensitization and potential mutagenicity.
-
Storage: Store in a cool, dry place away from light. Iodine-containing compounds can degrade (liberating I₂) upon prolonged light exposure, indicated by a darkening of the yellow solid.
-
Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Gangjee, A., et al. (2025). Antifolate linker-drugs and antibody-drug conjugates. US Patent App. 20250114466A1. Primary source for the specific esterification protocol and ADC application.
-
BenchChem Technical Support. (2025). Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and related scaffolds. Provides context on nitrobenzoate reduction and handling.
-
CymitQuimica. (2024). Product Specification: this compound (CAS 6326-42-7).[1][2][3] Verification of CAS and physical state.
-
Organic Syntheses. (Coll. Vol. 1). Nitration of Methyl Benzoate (General Reference). Background on nitrobenzoate chemistry.
Sources
Technical Guide: Spectroscopic Profiling of Methyl 2-iodo-4-nitrobenzoate
This guide serves as a definitive technical reference for Methyl 2-iodo-4-nitrobenzoate (CAS 6326-42-7), a critical intermediate in the synthesis of complex pharmaceutical scaffolds via cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura).
Executive Summary & Structural Context
This compound is a highly functionalized arene utilized primarily as an electrophile in transition-metal-catalyzed cross-coupling reactions. The presence of the bulky, electron-rich iodine atom at the ortho position relative to the ester creates a unique steric and electronic environment, while the para-nitro group strongly deactivates the ring, influencing both chemical reactivity and spectroscopic signatures.
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 6326-42-7 |
| Molecular Formula | C₈H₆INO₄ |
| Molecular Weight | 307.04 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, CDCl₃, EtOAc; Insoluble in water |
Synthesis & Preparation Workflow
To ensure the integrity of the spectroscopic data, it is vital to understand the provenance of the sample. The standard industrial preparation involves the Fischer Esterification of 2-iodo-4-nitrobenzoic acid. This method is preferred over acyl chloride routes due to the stability of the nitro group under acidic conditions.
Experimental Protocol
-
Reagents: 2-iodo-4-nitrobenzoic acid (1.0 eq), Methanol (excess, solvent), H₂SO₄ (catalytic, 0.1 eq).
-
Conditions: Reflux at 85°C for 16 hours.
-
Workup: Concentration of MeOH, dissolution in Et₂O, washing with NaHCO₃ (to remove unreacted acid), drying over MgSO₄.
-
Purification: Recrystallization from EtOH or Flash Column Chromatography (Hexane/EtOAc).
Process Flow Diagram
Figure 1: Synthetic pathway for the generation of analytical-grade this compound.
Detailed Spectroscopic Analysis
The following data represents the consensus spectroscopic signature for this compound.
A. Proton Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz
The ¹H NMR spectrum is characterized by a distinct AMX spin system (or ABC depending on field strength) for the aromatic protons, heavily influenced by the deshielding effects of the -NO₂ and -I groups.
| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Logic |
| 8.75 | Doublet (d) | 1H | J ≈ 2.0 | H-3 | Most Deshielded. Located between two electron-withdrawing groups (NO₂ and I). The Iodine atom exerts a "heavy atom" desheilding effect in the ortho position, combined with the inductive effect of NO₂. |
| 8.30 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.0 | H-5 | Ortho to the NO₂ group; meta to the ester. Shows strong coupling to H-6 and weak meta-coupling to H-3. |
| 7.95 | Doublet (d) | 1H | J ≈ 8.5 | H-6 | Ortho to the Ester carbonyl. Slightly less deshielded than H-3 and H-5. |
| 3.92 | Singlet (s) | 3H | - | -OCH₃ | Characteristic methyl ester singlet. |
Application Note: In crude mixtures, monitor the singlet at 3.92 ppm . A shift to ~13.0 ppm (broad) indicates unreacted carboxylic acid starting material.
B. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Solvent: CDCl₃ Frequency: 100 MHz
The ¹³C spectrum highlights the "Heavy Atom Effect" of Iodine, which typically causes a significant upfield shift (shielding) of the ipso-carbon (C-2), often appearing near 90-100 ppm despite being aromatic.
| Shift (δ ppm) | Assignment | Type | Notes |
| 166.5 | C=O | Quaternary | Ester carbonyl. |
| 149.0 | C-4 | Quaternary | Ipso to Nitro group (Deshielded). |
| 142.0 | C-1 | Quaternary | Ipso to Ester. |
| 135.5 | C-3 | CH | Ortho to I and NO₂. |
| 129.5 | C-6 | CH | Ortho to Ester. |
| 124.5 | C-5 | CH | Ortho to Nitro. |
| 93.5 | C-2 | Quaternary | Ipso to Iodine. Shielded due to relativistic heavy atom effect (spin-orbit coupling). |
| 53.2 | -OCH₃ | CH₃ | Methyl ester carbon. |
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Neat)
The IR spectrum is dominated by the strong carbonyl stretch and the symmetric/asymmetric stretches of the nitro group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3080 - 3050 | Weak | C-H (aromatic) | Arene C-H stretch. |
| 2955 | Weak | C-H (aliphatic) | Methyl group C-H stretch. |
| 1735 | Strong | C=O | Ester carbonyl stretch (diagnostic).[1] |
| 1530 | Strong | NO₂ (asym) | Asymmetric nitro stretch. |
| 1350 | Strong | NO₂ (sym) | Symmetric nitro stretch. |
| 1270 | Medium | C-O | Ester C-O stretch. |
| 1100 - 1000 | Medium | C-I | Aryl Iodide stretch/bend overtone. |
D. Mass Spectrometry (MS)
Ionization: EI (70 eV) or ESI (+)
The mass spectrum follows a predictable fragmentation pathway driven by the stability of the aromatic core and the lability of the ester/nitro groups.
-
Molecular Ion (M⁺): m/z 307 (Significant intensity due to aromatic stability).
-
Base Peak: Often m/z 276 (Loss of -OCH₃).
Fragmentation Logic Diagram:
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Experimental Validation Protocol
To validate the identity of a synthesized batch, follow this rapid checkpoint procedure:
-
TLC Analysis:
-
Mobile Phase: 20% Ethyl Acetate in Hexane.
-
Visualization: UV (254 nm). The product will appear as a dark spot (quenching) due to the nitro-aromatic system.
-
Rf Value: Expect ~0.4 - 0.5 (Acid starting material will remain at baseline).
-
-
Melting Point Determination:
-
Expected Range: The solid typically melts between 103°C - 105°C (Note: Literature values vary based on purity; the acid precursor melts much higher, >200°C).
-
-
Coupling Activity Test (Optional):
-
Perform a small-scale Ullmann coupling (Cu bronze, DMF, 200°C). The rapid formation of the dimethyl dinitrodiphenate dimer confirms the presence of the active C-I bond.
-
References
-
Laverie, J. (1949). Studies in the diphenyl series. University of Glasgow.[2] (Detailed synthesis and Ullmann coupling of this compound). Link
-
ChemicalBook. (2025). 2-Iodo-4-nitro-benzoic acid Methyl ester (CAS 6326-42-7) Properties and Suppliers. Link
-
US Patent 2025/0114466 A1. (2025). Antifolate linker-drugs and antibody-drug conjugates. (Describes synthesis of this compound as intermediate XT134). Link
-
Sigma-Aldrich. (2025). This compound Product Specification. Link
Sources
Technical Guide: Solubility Profile & Physicochemical Characterization of Methyl 2-iodo-4-nitrobenzoate
[1][2]
Executive Summary
This compound (CAS 6326-42-7 ) is a specialized intermediate used in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2][3] Its structural utility lies in the orthogonality of its functional groups: a reactive aryl iodide (amenable to Suzuki/Sonogashira cross-coupling), an electrophilic nitro group (precursor to anilines), and a carboxylate ester (protection/derivatization).[1][2]
Understanding the solubility profile of this compound is critical for process optimization—specifically for selecting reaction media that maximize yield and developing efficient purification protocols (recrystallization/chromatography).[1][2] This guide provides a theoretical solubility framework, confirmed qualitative data, and a robust experimental protocol for quantitative determination.
Physicochemical Identity & Structural Analysis
Before establishing a solubility profile, it is essential to verify the chemical identity, as confusion with positional isomers (e.g., methyl 4-iodo-3-nitrobenzoate) is common in literature.[1][2]
Table 1: Chemical Specification
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 6326-42-7 |
| Molecular Formula | C₈H₆INO₄ |
| Molecular Weight | 307.04 g/mol |
| Appearance | Light yellow to yellow crystalline solid |
| Predicted LogP | ~2.4 – 2.8 (Lipophilic) |
| Key Functional Groups | Aryl Iodide (Hydrophobic/Heavy), Nitro (Polar/Electron-withdrawing), Methyl Ester (Lipophilic) |
Structural Implications on Solubility
-
Lipophilicity: The presence of the iodine atom and methyl ester significantly increases lipophilicity compared to the parent nitrobenzoic acid.[1][2] This suggests high solubility in chlorinated solvents and moderate-to-high solubility in aprotic polar solvents.[1][2]
-
Crystal Lattice Energy: The nitro group induces strong intermolecular dipole-dipole interactions, potentially increasing the lattice energy.[1][2] This often requires solvents with moderate polarity (e.g., Ethyl Acetate, DCM) to disrupt the crystal lattice effectively.[1][2]
Theoretical & Qualitative Solubility Profile
Based on the "Like Dissolves Like" principle and field data for analogous nitrobenzoates, the following solvent compatibility profile is established.
Table 2: Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Prediction | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Primary solvent for extraction and chromatography loading.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High (>100 mg/mL) | Preferred media for nucleophilic aromatic substitution (SɴAr) and cross-coupling reactions.[1][2] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate to High | Excellent for liquid-liquid extraction and recrystallization.[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp.[1][2] Dependent) | Useful for recrystallization (often requires heating).[1][2] |
| Aromatic | Toluene, Xylenes | Moderate | Used in high-temp cross-coupling; solubility increases significantly with heat.[1] |
| Aqueous | Water, Buffers (pH 2-9) | Insoluble (<0.1 mg/mL) | Used as an anti-solvent for precipitation or washing to remove inorganic salts.[1][2] |
| Alkanes | Hexanes, Heptane | Poor | Standard anti-solvent for inducing crystallization.[1][2] |
Process Insight: For Suzuki-Miyaura coupling , Acetonitrile/Water or Toluene/Water biphasic systems are recommended.[1][2] The compound's insolubility in water ensures it remains in the organic phase, simplifying catalyst recovery.[1][2]
Experimental Protocol: Gravimetric Solubility Determination
Since specific quantitative values (mg/mL) vary by batch purity and polymorph, researchers must validate solubility empirically.[1][2] The following protocol is a self-validating system designed for high reproducibility.
Workflow Diagram: Solubility Screening
Figure 1: Step-by-step decision tree for gravimetric solubility determination.
Detailed Methodology
-
Preparation: Accurately weigh 50.0 mg (±0.1 mg) of this compound into a clear 4 mL glass vial.
-
Titration: Add the solvent of interest in 250 µL increments .
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 5 minutes at 25°C.
-
Observation:
-
Saturation Analysis (If insoluble at 5 mL):
-
Centrifuge the suspension at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may degrade in some organics).[1][2]
-
Transfer a known volume (e.g., 1.0 mL) to a tared weighing dish.[1][2]
-
Evaporate solvent (vacuum oven or nitrogen stream) and weigh the residue.[1][2]
-
Calculation:
.[1][2]
-
Synthesis & Purification Implications[1][2][5][6][7]
Reaction Solvent Selection
-
Nucleophilic Substitution (SɴAr): The electron-withdrawing nitro group activates the ring.[1][2][4] Use DMF or DMSO to enhance the nucleophilicity of the attacking species.[1][2]
-
Cross-Coupling (Suzuki/Sonogashira): The iodine atom is highly reactive. 1,4-Dioxane or Toluene are preferred to prevent catalyst poisoning and allow for higher reaction temperatures (80-110°C).[1][2]
Recrystallization Strategy
To purify the compound from crude reaction mixtures, a Solvent/Anti-solvent method is most effective based on the solubility profile:
Safety & Stability
-
Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light, liberating iodine (purple discoloration).[1][2] Store in amber vials.
-
Thermal Stability: Nitro compounds can be energetic.[1][2] Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation.[1][2]
-
Handling: Use standard PPE. Treat as a potential alkylating agent and skin irritant.[1][2]
References
Technical Whitepaper: Optimized Synthesis of Methyl 2-iodo-4-nitrobenzoate
Executive Summary
Methyl 2-iodo-4-nitrobenzoate is a critical scaffold in medicinal chemistry, particularly as an electrophile in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. Its structural value lies in the orthogonality of its functional groups: a reactive aryl iodide for coupling, a nitro group for potential reduction to an amine, and a methyl ester serving as a protected carboxylic acid.
This guide details a robust, two-step synthesis starting from 2-amino-4-nitrobenzoic acid . While one-pot procedures exist, this protocol prioritizes the Sequential Route (Iodination
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two distinct phases to maximize yield and purity.
-
Phase 1 (Iodination): Conversion of the aniline amine to an iodide via a diazonium intermediate. Unlike chlorination or bromination, this "Sandmeyer-type" iodination does not require a copper catalyst; the iodide ion (
) acts as both the nucleophile and the reducing agent for the radical mechanism. -
Phase 2 (Esterification): Conversion of the carboxylic acid to a methyl ester using Thionyl Chloride (
) in Methanol ( ). This method is preferred over Fischer esterification (acid catalysis) for its irreversibility and simplified workup.
Workflow Visualization
Figure 1: Two-step synthetic pathway prioritizing intermediate isolation for purity control.
Phase 1: Synthesis of 2-iodo-4-nitrobenzoic acid
Mechanistic Insight
The transformation proceeds via the formation of a diazonium salt.[1][2][3] The critical control point is the temperature during diazotization. If the temperature exceeds 5°C, water competes as a nucleophile, leading to the formation of the corresponding phenol (2-hydroxy-4-nitrobenzoic acid), a difficult-to-remove impurity.
Upon addition of Potassium Iodide (
Protocol
Reagents:
-
2-amino-4-nitrobenzoic acid (10.0 g, 54.9 mmol)
-
Sodium Nitrite (
) (4.2 g, 60.4 mmol) -
Potassium Iodide (
) (13.7 g, 82.4 mmol) -
Hydrochloric Acid (conc. 37%)
-
Urea (optional, for quenching excess nitrous acid)
Step-by-Step Methodology:
-
Acidification: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 2-amino-4-nitrobenzoic acid (10.0 g) in water (100 mL). Add concentrated HCl (25 mL) slowly. The amine may partially dissolve as the hydrochloride salt.
-
Diazotization: Cool the mixture to 0–5°C using an ice/salt bath.
-
Nitrite Addition: Dissolve
(4.2 g) in water (15 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature strictly below 5°C .-
Expert Note: Stir for 20 minutes post-addition. Test the solution with starch-iodide paper; it should turn blue immediately, indicating excess nitrous acid. If desired, add small amounts of urea until the paper no longer turns blue (prevents side reactions), though this is less critical for iodination than for other Sandmeyer variations.
-
-
Iodination: Dissolve
(13.7 g) in water (50 mL). Add this solution slowly to the cold diazonium mixture.-
Observation: Expect vigorous evolution of nitrogen gas (foaming) and a color change to dark brown/purple due to iodine liberation.
-
-
Completion: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the mixture to room temperature. Add saturated aqueous Sodium Bisulfite (
) solution until the dark iodine color fades to a pale yellow/tan. -
Isolation: Filter the precipitate. Wash the cake thoroughly with water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Expected Yield: ~80-90%
-
Appearance: Pale yellow to tan solid.
-
Phase 2: Methyl Esterification
Mechanistic Insight
We utilize Thionyl Chloride (
Protocol
Reagents:
-
2-iodo-4-nitrobenzoic acid (Intermediate from Phase 1) (10.0 g, 34.1 mmol)
-
Methanol (anhydrous, 100 mL)
-
Thionyl Chloride (
) (8.1 g, 5.0 mL, 68.2 mmol)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip it with a reflux condenser and a drying tube (CaCl2 or Nitrogen line).
-
Solvation: Suspend the 2-iodo-4-nitrobenzoic acid (10.0 g) in anhydrous Methanol (100 mL).
-
Activation: Cool the mixture to 0°C. Add
(5.0 mL) dropwise over 10 minutes.-
Safety: This reaction is exothermic and releases
and gas. Perform in a fume hood.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours. The suspension should dissolve as the ester forms (esters are generally more soluble in MeOH than the free acid).
-
Monitoring: Check reaction progress by TLC (Silica, 20% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a higher
spot (ester). -
Workup: Concentrate the solvent in vacuo to approximately 20% of the original volume. Pour the residue into ice-cold saturated
solution (200 mL) to neutralize residual acid.-
Caution: Foaming will occur.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organics and wash with Brine (50 mL).
-
Purification: Dry over anhydrous
, filter, and concentrate to dryness.
Analytical Validation
The following data points confirm the identity of This compound .
| Technique | Parameter | Expected Observation | Interpretation |
| 1H NMR | Singlet | Methyl ester protons ( | |
| 1H NMR | Aromatic signals | Deshielded protons due to Nitro and Iodo EWG effects. | |
| IR | 1730 | Strong band | Ester Carbonyl ( |
| IR | 1530, 1350 | Strong bands | Nitro ( |
| Appearance | Physical State | Off-white/yellow crystalline solid | Typical for nitro-aromatic esters. |
Mechanism Visualization (Phase 1)
Figure 2: Simplified mechanism of the iodination via diazonium intermediate.
Safety & Hazards (Critical)
-
Diazonium Salts: The intermediate diazonium salt is potentially explosive if allowed to dry.[3] Never isolate the dry diazonium salt. Proceed immediately to the iodination step while in solution.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Reacts with methanol to release toxic
and gases. Use a functional fume hood. -
Nitro Compounds: Aromatic nitro compounds are often toxic and can be absorbed through the skin. Wear nitrile gloves and long sleeves.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer and Esterification protocols).
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: 4-Nitrobenzoic acid. (General safety data for nitrobenzoic acid derivatives).
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (Mechanistic background on diazonium stability and iodination).
-
Greenberg, J. A., & Sammakia, T. (2017).[7] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Context on thionyl chloride reactivity with esters/acids).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
"Methyl 2-iodo-4-nitrobenzoate" commercial availability and suppliers
Commercial Availability, Synthetic Utility, and Strategic Sourcing [1]
Executive Summary
Methyl 2-iodo-4-nitrobenzoate (CAS: 6326-42-7 ) is a high-value halogenated nitroaromatic scaffold used primarily as a divergent intermediate in medicinal chemistry.[1][2][3] Its structural trifecta—an ortho-iodide for palladium-catalyzed cross-coupling, a para-nitro group as a masked aniline, and a methyl ester for acyl substitution—makes it a critical building block for synthesizing polycyclic heterocycles (e.g., quinazolinones, isoindolinones) and peptidomimetics.[1]
This guide analyzes the commercial landscape for this compound, provides a self-validating synthesis protocol for instances of stock depletion, and maps its utility in high-throughput lead optimization.[1]
Part 1: Chemical Identity & Strategic Value[1]
Chemical Profile
The precise regiochemistry of this isomer is critical.[1] Researchers often confuse it with its 4-iodo-2-nitro isomer.[1] Ensure your procurement specifications match the data below to avoid costly regioisomer mismatches in SAR (Structure-Activity Relationship) studies.
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 6326-42-7 |
| Molecular Formula | C₈H₆INO₄ |
| Molecular Weight | 307.04 g/mol |
| SMILES | COC(=O)C1=C(I)C=C(=O)C=C1 |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 68–72 °C (Typical) |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in hexanes |
Structural Utility Map
The compound’s value lies in its orthogonal reactivity .[1] The iodine atom is reactive toward Pd(0), while the nitro group is stable under these conditions but reactive toward reducing agents (Fe/HCl, H₂/Pd).[1] The ester remains stable until saponification or nucleophilic attack is required.[1]
Figure 1: Chemo-selective derivatization pathways.[1] The iodine provides an entry point for carbon scaffolding before activating the nitrogen center.[1]
Part 2: Commercial Availability & Supply Chain[1]
Market Status
This compound is classified as a Tier 2 Building Block : widely listed in catalogs but often held in low stock (mg to gram scale) due to shelf-life concerns (hydrolysis/deiodination).[1] It is rarely available in multi-kilogram bulk without a custom synthesis lead time (4–8 weeks).[1]
Verified Supplier Landscape
The following table aggregates data from major chemical aggregators and direct manufacturers.
| Supplier | Catalog # | Pack Sizes | Purity | Est. Lead Time | Region |
| Apollo Scientific | OR401029 | 1g, 5g, 25g | 95%+ | Stock (UK) | Europe/Global |
| SynQuest Labs | 4654-H-0H | 1g, 5g | 95-97% | 1-2 Weeks | North America |
| Ambeed | A612167 | 250mg, 1g | 95% | Stock (US) | North America |
| Combi-Blocks | Check CAS | Variable | 95% | Stock | Global |
| Enamine | Custom | Bulk (kg) | 95%+ | 4-6 Weeks | Eastern Europe |
Procurement Insight: For screening (mg scale), prioritize Ambeed or Apollo for speed.[1] For process development (>100g), initiate a custom synthesis request immediately, as "in-stock" statuses for >50g are often unverified aggregator listings.[1]
Part 3: "Make vs. Buy" & Synthesis Protocol
If commercial lead times exceed 3 weeks, in-house synthesis is the superior strategy.[1] The precursor, 2-iodo-4-nitrobenzoic acid (CAS: 609-86-9) , is cheaper and more stable.[1]
Decision Logic
Use this workflow to determine the most efficient sourcing route.
Figure 2: Sourcing decision matrix minimizing project downtime.
Validated Synthesis Protocol
Reaction: Fischer Esterification or Alkyl Halide Coupling Scale: 10.0 g (scalable to 100 g)
Method A: Acid-Catalyzed Esterification (Preferred for Scale)
This method avoids the use of toxic methyl iodide and is robust for nitro-aromatics.[1]
-
Setup: Charge a 250 mL round-bottom flask with 2-iodo-4-nitrobenzoic acid (10.0 g, 34.1 mmol).
-
Solvent: Add anhydrous Methanol (100 mL).
-
Catalyst: Slowly add concentrated Sulfuric Acid (H₂SO₄) (1.0 mL) or Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C.
-
Note: SOCl₂ generates HCl in situ and drives the reaction by consuming water, often resulting in higher yields than H₂SO₄.[1]
-
-
Reflux: Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear.[1]
-
Workup:
-
Purification: Recrystallization from hot Ethanol or MeOH usually yields pure product (pale yellow needles).[1]
Method B: Methyl Iodide/Base (Preferred for Small Scale/High Value)[1]
-
Dissolve acid (1 eq) in DMF.
-
Add K₂CO₃ (1.5 eq) and Methyl Iodide (MeI, 1.2 eq).
-
Stir at RT for 2 hours.
-
Aqueous workup yields quantitative product without reflux.[1]
Part 4: Quality Control & Characterization[1]
When receiving a commercial batch or validating synthesis, look for these specific markers. Impurities often include the de-iodinated species (methyl 4-nitrobenzoate) or hydrolyzed acid.[1]
| Technique | Diagnostic Signal | Causality/Interpretation |
| ¹H NMR (DMSO-d₆) | δ 3.92 (s, 3H) | Methyl ester singlet.[1] Absence indicates hydrolysis.[1] |
| ¹H NMR (Aromatic) | δ 8.6–8.7 (d, 1H) | Proton adjacent to Iodine (H-3).[1] Shifted downfield due to -I and -NO₂. |
| LC-MS | [M+H]⁺ ~308 | Iodine isotope pattern is not distinct, but mass is unique.[1] |
| Melting Point | 68–72 °C | Sharp range indicates high purity.[1] Broad range (<65°C) suggests solvent occlusion.[1] |
Part 5: Handling & Safety[1][3]
-
Hazards:
-
Storage: Store at 2–8°C. Light sensitive (iodine-carbon bonds can be photolabile over long periods).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24877921 (Methyl 2-iodobenzoate derivatives).[1] Retrieved from [Link][1]
-
Wu, H., et al. (2009). Crystal structure of methyl 4-nitrobenzoate.[1][4] Acta Crystallographica Section E. (Contextual reference for nitrobenzoate stability).[1] Retrieved from [Link]
Sources
The Versatile Synthon: A Technical Guide to Methyl 2-iodo-4-nitrobenzoate in Modern Organic Synthesis
Introduction: Unveiling a Key Architectural Element in Drug Discovery and Materials Science
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-iodo-4-nitrobenzoate, a seemingly unassuming aromatic compound, has emerged as a powerful and versatile synthon, particularly for researchers, scientists, and professionals in drug development. Its unique trifunctional nature—an electrophilic aromatic ring activated by a nitro group, a readily displaceable iodide, and a modifiable methyl ester—provides a rich platform for a diverse array of chemical transformations. This guide delves into the synthesis, properties, and, most importantly, the practical applications of this compound as a cornerstone in the construction of novel organic molecules. We will explore its utility in palladium-catalyzed cross-coupling reactions and its role as a precursor in the synthesis of valuable heterocyclic scaffolds, providing not just protocols, but the underlying chemical logic that drives these powerful transformations.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
| Property | Value |
| CAS Number | 6326-42-7 |
| Molecular Formula | C₈H₆INO₄ |
| Molecular Weight | 307.04 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 108-112 °C |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Safety and Handling: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. Store the compound in a cool, dry place away from light and incompatible materials.
Synthesis of this compound: A Practical Approach
The most logical and widely applicable synthesis of this compound commences with the commercially available 2-amino-4-nitrobenzoic acid. The synthetic strategy involves a two-step sequence: Fischer esterification followed by a Sandmeyer iodination.
Figure 1: Synthetic workflow for this compound.
Step 1: Fischer Esterification of 2-Amino-4-nitrobenzoic Acid
The initial step involves the acid-catalyzed esterification of the carboxylic acid functionality. Methanol serves as both the solvent and the reactant, with a catalytic amount of strong acid, typically sulfuric acid, driving the reaction towards the methyl ester product.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-nitrobenzoic acid (1.0 eq).
-
Add methanol in sufficient quantity to dissolve the starting material (approximately 10-15 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 2-amino-4-nitrobenzoate as a solid, which can be used in the next step without further purification.
Step 2: Sandmeyer Iodination of Methyl 2-amino-4-nitrobenzoate
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl iodide via a diazonium salt intermediate.[1][2] This transformation is crucial for introducing the synthetically versatile iodine atom onto the aromatic ring.
Experimental Protocol:
-
Suspend Methyl 2-amino-4-nitrobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is particularly amenable to oxidative addition to a palladium(0) center, initiating the catalytic cycles of several powerful C-C bond-forming reactions. The electron-withdrawing nitro group further enhances the reactivity of the aryl iodide.
Figure 2: Overview of key cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling: Forging Biaryl and Styrenyl Linkages
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the construction of C(sp²)-C(sp²) bonds.[3] The reaction of this compound with various aryl or vinyl boronic acids provides a direct route to complex biaryl and styrenyl compounds, which are prevalent motifs in pharmaceuticals and organic materials.
Causality in Experimental Design:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The choice of ligand can significantly impact reaction efficiency.
-
Base: A base is crucial for the transmetalation step, activating the boronic acid.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal to dissolve both the organic and inorganic reagents.
Illustrative Protocol: Coupling with Phenylboronic Acid
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, for instance, K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the biaryl product.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 85-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 |
Heck-Mizoroki Reaction: The Gateway to Substituted Alkenes
The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[4] Using this compound, this reaction allows for the introduction of a substituted vinyl group at the 2-position of the benzoate ring.
Causality in Experimental Design:
-
Catalyst System: Similar to the Suzuki coupling, a palladium source is essential. Phosphine-free conditions with Pd(OAc)₂ or the use of specific ligands can influence the regioselectivity and efficiency of the reaction.
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as K₂CO₃ is required to neutralize the HI generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.
Illustrative Protocol: Coupling with Methyl Acrylate
-
In a sealed tube, combine this compound (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (0.02 eq), and a phosphine ligand like P(o-tol)₃ (0.04 eq).
-
Add a base, for example, triethylamine (2.0 eq), and a solvent such as acetonitrile.
-
Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the corresponding cinnamate derivative.[5]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) and a C(sp) carbon, enabling the synthesis of aryl alkynes.[6] This reaction is particularly valuable for creating rigid structural motifs found in many functional materials and complex natural products.
Causality in Experimental Design:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent.
-
Solvent: The reaction is often carried out in the amine base itself or in a co-solvent like THF or DMF.
Illustrative Protocol: Coupling with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as THF, followed by an amine base like triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the desired aryl alkyne.
Application in Heterocycle Synthesis: Building Biologically Relevant Scaffolds
The strategic placement of the iodo and nitro groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. A prominent application is in the synthesis of substituted indazoles or other fused pyrazole systems through reductive cyclization pathways.
Figure 3: General workflow for heterocycle synthesis from this compound.
A common strategy involves an initial cross-coupling reaction to introduce a suitable side chain, followed by a reductive cyclization where the nitro group is reduced to an amine, which then undergoes an intramolecular reaction. For instance, a Sonogashira coupling followed by treatment with a reducing agent like hydrazine can lead to the formation of pyrazolo[5,1-a]isoquinoline derivatives.
Conceptual Protocol: Synthesis of a Fused Pyrazole Derivative
-
Perform a Sonogashira coupling of this compound with a terminal alkyne as described previously to obtain the corresponding 2-alkynyl-4-nitrobenzoate.
-
Dissolve the alkynyl intermediate in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, hydrazine hydrate (3-5 eq).
-
Heat the reaction mixture to reflux for 4-8 hours. The nitro group is reduced to an amine, which can then cyclize onto the alkyne.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, remove the solvent, and purify the residue by column chromatography to isolate the heterocyclic product.
Conclusion: A Versatile and Indispensable Building Block
This compound stands as a testament to the power of multifunctional synthons in modern organic chemistry. Its well-defined reactivity allows for the predictable and efficient construction of a wide range of molecular scaffolds. From the creation of intricate biaryl systems via Suzuki-Miyaura coupling to the synthesis of conjugated enones through the Heck-Mizoroki reaction and the introduction of rigid alkynyl linkers via Sonogashira coupling, this building block offers a reliable entry point to diverse chemical space. Furthermore, its utility as a precursor for heterocyclic synthesis underscores its importance in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide aim to empower researchers to confidently incorporate this compound into their synthetic strategies, accelerating the discovery and development of novel and impactful molecules.
References
- Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
- Google Patents. (n.d.). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
-
ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-iodo-2-nitrobenzoate. Retrieved from [Link]
-
PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Topical Collection : Heterocycle Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Retrieved from [Link]
-
RSC Publishing. (2023). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
PubMed Central. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]
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PubMed Central. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
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Chem-Station. (2014). Mizoroki-Heck Reaction. Retrieved from [Link]
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IslandScholar. (n.d.). Arylchlorocarbenes in the synthesis of heterocycles containing two nitrogen atoms. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. Retrieved from [Link]
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The Strategic Role of Methyl 2-iodo-4-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Key Building Block
In the intricate landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-iodo-4-nitrobenzoate, a seemingly unassuming aromatic compound, has emerged as a cornerstone intermediate, particularly in the development of targeted cancer therapies. Its unique trifunctional architecture—comprising a reactive iodine atom, an electron-withdrawing nitro group, and a versatile methyl ester—offers a powerful handle for medicinal chemists to construct complex molecular scaffolds with high precision and control. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its full potential. We will delve into the causality behind its synthetic utility, provide field-proven protocols for its key transformations, and illuminate its pivotal role in the synthesis of cutting-edge pharmaceuticals, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical & Spectroscopic Data
A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6326-42-7[1] |
| Molecular Formula | C₈H₆INO₄[2] |
| Molecular Weight | 307.04 g/mol [2] |
| Appearance | Light yellow to yellow solid[2] |
| Melting Point | Not reported |
| Boiling Point | 359.5±27.0 °C (Predicted)[2] |
| Density | 1.904±0.06 g/cm³ (Predicted)[2] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane.[1] |
| Storage | 2-8°C, protect from light[2] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 8.61 (d, J=2.1 Hz, 1H), 8.30 (dd, J=8.5, 2.1 Hz, 1H), 7.69 (d, J=8.5 Hz, 1H), 3.98 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 164.5, 150.8, 142.1, 131.9, 126.3, 124.7, 92.8, 53.2 |
Synthesis of this compound: A Strategic Approach
The most logical and efficient pathway to this compound commences with the esterification of 2-amino-4-nitrobenzoic acid, followed by a Sandmeyer reaction to introduce the iodine atom. This sequence is strategically advantageous as it avoids direct iodination of a deactivated nitro-aromatic ring and provides a high degree of regiocontrol.
Step 1: Esterification of 2-amino-4-nitrobenzoic acid
The initial step involves a classic Fischer esterification to protect the carboxylic acid and prevent unwanted side reactions in the subsequent diazotization step.
Protocol: Synthesis of Methyl 2-amino-4-nitrobenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Sandmeyer Reaction for Iodination
The Sandmeyer reaction provides a reliable method for converting the amino group of methyl 2-amino-4-nitrobenzoate into an iodo group via a diazonium salt intermediate.[3][4]
Protocol: Synthesis of this compound (Adapted from a similar procedure[5])
-
Diazotization:
-
Dissolve methyl 2-amino-4-nitrobenzoate (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodide Substitution:
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
-
Reaction Completion and Work-up:
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract with dichloromethane or ethyl acetate.
-
-
Purification:
-
Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
The Strategic Role in Medicinal Chemistry: A Gateway to PARP Inhibitors
The unique substitution pattern of this compound makes it an exceptionally valuable building block in medicinal chemistry. The interplay between the three functional groups dictates its reactivity and strategic application.
-
The Iodine Atom: Positioned ortho to the ester, the iodine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. Its high reactivity compared to bromine or chlorine allows for selective coupling under mild conditions.
-
The Nitro Group: As a strong electron-withdrawing group, the nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amine, providing a key functional handle for the construction of heterocyclic rings.
-
The Methyl Ester: This group serves as a versatile precursor to a carboxylic acid or an amide. The latter is a common pharmacophore in many drug molecules.
This strategic arrangement of functional groups has been masterfully exploited in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors , a class of targeted cancer therapies that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
A key application of this compound is in the synthesis of benzimidazole carboxamide scaffolds, which form the core of many potent PARP inhibitors, including analogues of Veliparib (ABT-888) .[6] The general synthetic strategy involves an initial cross-coupling reaction at the iodo position, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring system. The final step is the amidation of the methyl ester.
Key Synthetic Transformations and Protocols
The versatility of this compound is demonstrated through its participation in a variety of powerful synthetic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl iodide and an organoboron compound.
General Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, a common structural motif in medicinal chemistry.[7]
General Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a phosphine ligand if necessary.
-
Solvent and Reagents: Add a degassed solvent (e.g., THF, DMF, or triethylamine) followed by the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine or diisopropylethylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃).
-
Reagents and Solvent: Add this compound (1.0 eq), the amine (1.2-1.5 eq), and an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C until the starting material is consumed.
-
Work-up and Purification: After cooling, quench the reaction, extract with an organic solvent, and purify the crude product by column chromatography.
Amidation of the Methyl Ester
The methyl ester can be readily converted to a primary, secondary, or tertiary amide, a crucial step in the synthesis of many PARP inhibitors which feature a terminal carboxamide group.
General Protocol: Amidation
-
Hydrolysis (optional): The methyl ester can be first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Amide Coupling:
-
From Carboxylic Acid: The resulting carboxylic acid can be coupled with an amine using standard peptide coupling reagents such as HATU, HOBt, or EDC in the presence of a base like DIPEA in a solvent such as DMF.
-
Direct Aminolysis: Alternatively, the methyl ester can be directly converted to the amide by heating with a high concentration of the desired amine, sometimes in the presence of a Lewis acid catalyst.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a versatile and highly reactive platform for the synthesis of complex, high-value molecules in medicinal chemistry. As demonstrated, its role as a key intermediate in the synthesis of PARP inhibitors highlights its significance in the development of next-generation cancer therapeutics. The protocols and strategic insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this valuable building block. As the quest for more selective and potent therapeutic agents continues, the demand for such well-defined and strategically functionalized intermediates will undoubtedly grow, ensuring that this compound remains a central player in the future of drug discovery.
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Nitration of methyl benzoate | Resource | RSC Education. (URL: [Link])
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])
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Sonogashira coupling - Wikipedia. (URL: [Link])
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Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - RSC Publishing. (URL: [Link])
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Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. (URL: [Link])
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Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (URL: [Link])
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methyl 2-amino-4-nitrobenzoate - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
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Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions - NIH. (URL: [Link])
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Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer | Request PDF. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])
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Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. - ResearchGate. (URL: [Link])
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Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing). (URL: [Link])
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Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI. (URL: [Link])
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Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (URL: [Link])
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Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (URL: [Link])
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Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed. (URL: [Link])
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Methyl 4-nitrobenzoate - PMC - NIH. (URL: [Link])
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The Art of Activation: A Technical Guide to the Nucleophilic Reactivity of Methyl 2-iodo-4-nitrobenzoate
For professionals in the fields of medicinal chemistry, organic synthesis, and drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast arsenal of synthetic tools, Nucleophilic Aromatic Substitution (SNAr) stands out for its power to forge carbon-heteroatom bonds on activated aryl systems. This guide provides an in-depth exploration of Methyl 2-iodo-4-nitrobenzoate, a versatile building block whose reactivity profile offers a compelling case study in the principles and practice of SNAr chemistry. We will dissect the intricate interplay of its functional groups and provide field-proven insights into its reactions with a variety of nucleophiles, moving beyond mere protocols to explain the fundamental causality behind the chemistry.
The Molecular Architecture: An Activated System Primed for Reaction
This compound (CAS 6326-42-7) is a crystalline solid soluble in common organic solvents like ethanol and dichloromethane.[1] Its synthetic utility stems from a carefully orchestrated arrangement of functional groups on the benzene ring, each playing a critical role in defining its reactivity.
-
The Nitro Group (-NO₂): Positioned at C4, this powerful electron-withdrawing group is the primary activator of the ring. Through both inductive and resonance effects, it drastically reduces the electron density of the aromatic system, rendering it susceptible to attack by nucleophiles.
-
The Iodo Group (-I): Located at C2, this halogen serves as the leaving group in SNAr reactions. Its position ortho to the activating nitro group is crucial for facilitating the substitution reaction.
-
The Methyl Ester (-COOCH₃): While less potent than the nitro group, the methyl ester at C1 also contributes to the overall electron-deficient nature of the ring through its electron-withdrawing character.
This strategic trifecta of substituents transforms the normally nucleophilic benzene ring into a potent electrophile, setting the stage for a range of valuable chemical transformations.[1] Its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established.[1][2]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound with nucleophiles is the SNAr mechanism, a two-step addition-elimination process. This is fundamentally different from the SN1 and SN2 reactions common in aliphatic chemistry.
Step 1 (Addition): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This is the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Step 2 (Elimination): The aromaticity is restored through the rapid expulsion of the leaving group (iodide).
The Decisive Role of the Nitro Group
The feasibility of the SNAr reaction hinges on the stability of the Meisenheimer complex. The electron-withdrawing nitro group is essential for this stabilization. When positioned ortho or para to the site of nucleophilic attack, the nitro group can delocalize the negative charge of the intermediate onto its oxygen atoms through resonance. In this compound, the attacking nucleophile at C2 places the negative charge in a position where it can be effectively stabilized by the C4 nitro group. A nitro group in the meta position would not offer this crucial resonance stabilization, rendering the reaction much slower or unfeasible.[3]
Iodine as the Leaving Group
In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Consequently, leaving group ability does not perfectly mirror the trends seen in SN2 reactions. The primary factor influencing the reaction rate is the electrophilicity of the carbon being attacked. Highly electronegative atoms like fluorine polarize the C-X bond, making the carbon more positive and accelerating the initial attack. The typical leaving group reactivity order in SNAr is F > Cl > Br > I.
While iodine is the weakest C-X bond, it is the least effective at activating the carbon via induction. However, it is still a very effective leaving group in sufficiently activated systems like this compound, and its departure in the fast, second step is highly favorable.
Reactivity with N-Nucleophiles: Formation of Anilines
Reactions with primary and secondary amines are among the most common and useful applications of this substrate, leading to the formation of N-substituted 2-amino-4-nitrobenzoate derivatives. These products are valuable intermediates in medicinal chemistry.
A general protocol can be adapted from reactions on the closely related 4-chloro-2-iodo-1-nitrobenzene.[4] The reaction typically requires a base to deprotonate the amine nucleophile or to neutralize the acid formed during the reaction.
Field-Proven Protocol: General Amination
-
Reagent Preparation: In a dry reaction vessel, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1–1.5 eq.) to the solution.
-
Base Addition: Add a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5–2.0 eq.).
-
Causality Note: The base prevents the protonation of the amine nucleophile by any trace acid and neutralizes the HI generated, driving the reaction to completion.
-
-
Reaction Conditions: Heat the mixture, typically between 80 °C and 120 °C, while stirring.
-
Causality Note: Thermal energy is required to overcome the activation energy of the initial nucleophilic attack, which is the rate-determining step.
-
-
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Table 1: Representative SNAr Reactions with N-Nucleophiles (Analogous Systems)
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Product | Ref. |
|---|---|---|---|---|---|---|
| 4-Chloro-2-iodo-1-nitrobenzene | Piperidine | K₂CO₃ | DMF | 100 | 1-(2-Iodo-4-nitrophenyl)piperidine | [4] |
| 4-Chloro-2-iodo-1-nitrobenzene | Morpholine | Et₃N | MeCN | 80 | 4-(2-Iodo-4-nitrophenyl)morpholine |[4] |
Reactivity with O-Nucleophiles: Synthesis of Aryl Ethers
Alkoxides and phenoxides are potent oxygen-based nucleophiles that can readily displace the iodide on the activated ring to form valuable aryl ethers. The reaction is conceptually similar to the Williamson ether synthesis but occurs on an sp²-hybridized carbon.
Field-Proven Protocol: General Etherification
-
Nucleophile Preparation: If starting from an alcohol or phenol, prepare the corresponding alkoxide or phenoxide by reacting it with a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous solvent (e.g., THF, DMF).
-
Causality Note: The alkoxide is a much stronger nucleophile than the neutral alcohol, which is often not reactive enough for SNAr.
-
-
Reaction Setup: In a separate dry flask, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Addition: Slowly add the prepared alkoxide/phenoxide solution (1.0–1.2 eq.) to the substrate solution at room temperature.
-
Reaction Conditions: The reaction may proceed at room temperature or require heating (e.g., 60–100 °C) depending on the nucleophilicity of the alkoxide.
-
Monitoring & Work-up: Monitor by TLC. Once complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Isolation & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ether by column chromatography.
Reactivity with S-Nucleophiles: Building Thioethers
Thiols are excellent nucleophiles for SNAr reactions, often reacting under milder conditions than their oxygen counterparts. The resulting thiolate anions (mercaptides) are powerful, soft nucleophiles that readily attack the electron-deficient ring.
Field-Proven Protocol: General Thioether Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Reagent Addition: Add the desired thiol (1.1 eq.) followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq.).
-
Causality Note: The base deprotonates the thiol in situ to form the more nucleophilic thiolate anion.
-
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50–80 °C). Thiolates are highly reactive, and these reactions are often faster than those with amines or alkoxides.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation & Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude thioether by column chromatography.
Table 2: Summary of Nucleophile Reactivity & Conditions
| Nucleophile Class | Typical Nucleophile | Base Required | Relative Reactivity | Typical Temperature |
|---|---|---|---|---|
| N-Nucleophiles | RNH₂, R₂NH | Yes (e.g., K₂CO₃) | Moderate | 80–120 °C |
| O-Nucleophiles | RO⁻, ArO⁻ | Yes (e.g., NaH) | Moderate to High | 25–100 °C |
| S-Nucleophiles | RSH | Yes (e.g., K₂CO₃) | High | 25–80 °C |
Conclusion: A Versatile Tool for Modern Synthesis
This compound exemplifies the principles of nucleophilic aromatic substitution in a powerful and practical way. The synergistic activation provided by its nitro and ester groups, combined with a strategically placed iodo leaving group, makes it a reliable substrate for constructing a wide array of substituted benzene derivatives. By understanding the underlying mechanistic principles—the rate-determining addition step, the critical role of the Meisenheimer complex, and the factors governing nucleophilicity and leaving group ability—researchers can harness the full potential of this reagent. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of synthetic routes pivotal to the advancement of pharmaceutical and materials science.
References
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Filo. (2025, May 10). The reaction of m-chloronitrobenzene with sodium methoxide is much slower... Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 4-iodo-2-nitrobenzoate. Retrieved from [Link]
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Technical Guide: Methyl 2-iodo-4-nitrobenzoate – Physical Form & Characterization
Executive Summary
Methyl 2-iodo-4-nitrobenzoate (CAS 6326-42-7) is a high-value halogenated nitroaromatic scaffold used extensively in the synthesis of complex pharmaceutical intermediates. Its structural utility lies in the orthogonality of its functional groups: the iodine atom at the ortho position serves as a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the nitro group at the para position provides a latent amine functionality for subsequent derivatization.
This guide defines the physical appearance, solid-state characteristics, and isolation protocols for this compound. Unlike its non-nitrated analogs which may exist as liquids or low-melting solids, the introduction of the nitro group at the C4 position significantly increases intermolecular interactions, resulting in a distinct solid form that requires specific handling protocols to maintain integrity during storage and processing.
Physicochemical Characterization
Physical Appearance and Form
In its purified state, this compound isolates as a light yellow to yellow crystalline solid . The coloration is characteristic of nitroaromatic compounds, arising from the
| Property | Specification | Notes |
| Physical State | Solid | Crystalline powder or needles upon recrystallization. |
| Color | Light Yellow to Yellow | Darkens upon prolonged exposure to light (iodine lability). |
| Odor | Faint, characteristic ester | Distinct from the acrid smell of the parent acid. |
| CAS Number | 6326-42-7 | Unique identifier for the 2-iodo-4-nitro isomer.[1][2][3][4][5] |
| Molecular Weight | 307.04 g/mol | |
| Predicted Density | 1.904 ± 0.06 g/cm³ | High density attributed to the heavy iodine atom. |
| Predicted Boiling Point | 359.5 ± 27.0 °C | At 760 mmHg. |
Solubility Profile
Understanding the solubility landscape is critical for recrystallization and reaction solvent selection.
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.
-
Moderate Solubility: Methanol, Ethanol (often used for hot recrystallization).
-
Insoluble: Water.
Scientist’s Note: The compound exhibits a "salting-out" effect in aqueous workups. When extracting from reaction mixtures, the use of DCM is preferred over ether due to the compound's high density and better solubility match.
Synthesis & Isolation Logic
The physical form of this compound is heavily influenced by the isolation method. Two primary pathways exist, but acid-catalyzed esterification is the industry standard for generating high-purity crystalline material.
Route A: Fischer Esterification (Preferred)
This route converts 2-iodo-4-nitrobenzoic acid directly to the methyl ester. It is preferred because it avoids the formation of diazonium salts (Route B), leading to a more stable and easily crystallizable product.
-
Mechanism: Protonation of the carbonyl oxygen activates the carboxylic acid, followed by nucleophilic attack by methanol.
-
Causality: We utilize sulfuric acid (
) not just as a catalyst, but as a dehydrating agent to drive the equilibrium toward the ester.
Route B: Sandmeyer Reaction
Starting from Methyl 2-amino-4-nitrobenzoate, the amino group is converted to a diazonium salt and displaced by iodide.
-
Risk: This method often yields a darker, amorphous crude product due to azo-coupling byproducts, requiring extensive purification to achieve the desired yellow crystalline form.
Workflow Visualization
The following diagram illustrates the standard isolation workflow to ensure the correct physical form is obtained.
Figure 1: Isolation workflow for this compound via Fischer Esterification.[6]
Handling, Stability & Storage
Light Sensitivity (The Iodine Factor)
Aryl iodides are inherently susceptible to homolytic cleavage of the C-I bond under UV light.
-
Observation: The "light yellow" solid will turn brown/orange over time if exposed to light, indicating the liberation of elemental iodine (
). -
Protocol: Store in amber glass vials or wrap containers in aluminum foil.
Thermal Stability
While the nitro group adds thermal stability relative to non-nitrated esters, the compound should be stored at 2-8°C to prevent slow hydrolysis or degradation.
-
Warning: Do not heat above 100°C without solvent, as nitro compounds possess high decomposition energy.
Quality Control & Identification
To validate the physical form and chemical identity, the following analytical signatures are expected:
| Method | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl3) | Singlet (~3.9 ppm) for | Confirms ester formation and ring substitution pattern.[5] |
| IR Spectroscopy | Strong C=O stretch (~1720-1730 cm⁻¹). Strong | Confirms functional group integrity. |
| HPLC | Single peak at specific retention time (method dependent). | Purity assessment (>98% required for coupling reactions). |
References
-
ChemicalBook. (2025).[7] 2-Iodo-4-nitro-benzoic acid Methyl ester Properties and Safety. Retrieved from
-
CymitQuimica. (n.d.). This compound General Description and Applications. Retrieved from
-
National Institutes of Health (NIH). (2025). Suzuki-Miyaura Coupling Reaction Mechanics and Applications. Retrieved from
-
ECHEMI. (n.d.). This compound Physical Properties and CAS 6326-42-7 Data. Retrieved from
Sources
- 1. 2-Iodo-4-nitro-benzoic acid Methyl ester CAS#: 6326-42-7 [chemicalbook.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. 2-Iodo-4-nitro-benzoic acid Methyl ester | 6326-42-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS 6326-42-7: this compound | CymitQuimica [cymitquimica.com]
- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Note: Precision Buchwald-Hartwig Amination of Methyl 2-iodo-4-nitrobenzoate
Executive Summary & Strategic Rationale
This guide details the protocol for the Buchwald-Hartwig amination of Methyl 2-iodo-4-nitrobenzoate , a high-value scaffold for the synthesis of quinazoline and benzimidazole-based pharmaceuticals.
The Challenge:
This substrate presents a dichotomy of reactivity.[1] The electron-withdrawing nitro (
The Solution: We employ a Pd(OAc)₂ / Xantphos / Cs₂CO₃ catalytic system.
-
Xantphos: Its wide bite angle (111°) promotes the reductive elimination step, which is often the rate-determining step for electron-poor arenes.
-
Cs₂CO₃: A mild, heterogeneous inorganic base that avoids the transesterification issues common with NaO^t^Bu.
-
Pd(OAc)₂: A robust, air-stable precatalyst that is reduced in situ by the phosphine/amine.
Mechanistic Insight & Reaction Design
The success of this reaction relies on balancing the catalytic cycle's elementary steps against the substrate's electronic bias.
Electronic Landscape
The substrate is a "push-pull" system absent the "push." Both substituents withdraw electron density.
-
Oxidative Addition (OA): Extremely fast due to the low electron density on the ring. Pd(0) inserts into the C-I bond rapidly.
-
Transmetallation / Amine Binding: The resulting electrophilic Pd(II)-Ar species binds amines tightly. However, if the amine is sterically hindered, the complex may stall.
-
Reductive Elimination (RE): This is the critical step. The electron-poor aryl group typically retards RE. Xantphos is selected specifically to force the Pd center geometry into a configuration that lowers the activation energy for this step.
Visualization: The Catalytic Cycle
The following diagram illustrates the specific pathway, highlighting the critical role of the ligand in preventing the "Stalled Complex" scenario.
Caption: Catalytic cycle emphasizing the rapid oxidative addition and the critical ligand-assisted reductive elimination step.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[2][3] | Role | Notes |
| This compound | 1.0 | Substrate | Limiting reagent. Dry thoroughly. |
| Amine (R-NH₂) | 1.2 | Nucleophile | Use 1.5 equiv if volatile. |
| Pd(OAc)₂ | 0.02 - 0.05 | Catalyst | Palladium(II) Acetate. |
| Xantphos | 0.03 - 0.06 | Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene. |
| Cs₂CO₃ | 2.0 | Base | Cesium Carbonate. Must be finely ground/anhydrous. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup
-
Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen. Note: Strict exclusion of oxygen is vital to prevent phosphine oxidation.
Phase 2: Reagent Loading 3. Add This compound (1.0 mmol, 307 mg), Cs₂CO₃ (2.0 mmol, 652 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and Xantphos (0.06 mmol, 34.7 mg) to the vessel.
- Expert Tip: Pre-mixing the Pd and Ligand in a small amount of solvent for 5 minutes before adding to the main vessel can improve active catalyst formation, though "dump-and-stir" works well for Xantphos.
- Cap the vessel and purge with Argon for 3 cycles (Vacuum/Backfill).
Phase 3: Solvent & Amine Addition [4] 5. Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. 6. Add the Amine (1.2 mmol) via syringe.
- If the amine is a solid: Add it in Step 3 with the other solids.
Phase 4: Reaction & Monitoring 7. Place the vessel in a pre-heated oil block at 90°C . 8. Stir vigorously (800+ RPM). The heterogeneity of Cs₂CO₃ requires good mixing. 9. Monitor via TLC (Eluent: 20% EtOAc/Hexanes) at 2 hours.
- Starting Material Rf: ~0.6 (UV active).
- Product Rf: Typically lower (0.3-0.4) and may fluoresce or show distinct color due to the nitroaniline chromophore.
- Completion: Usually 4-12 hours depending on amine sterics.
Phase 5: Workup & Purification 10. Cool to room temperature. 11. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black. 12. Concentrate the filtrate under reduced pressure. 13. Purify via Flash Column Chromatography (SiO₂).
- Gradient: 0% -> 30% EtOAc in Hexanes.
Experimental Workflow Diagram
Caption: Standardized workflow for Buchwald-Hartwig amination of nitro-benzoates.[4][5]
Troubleshooting & Optimization Matrix
This section provides a "Self-Validating" diagnostic approach.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Inactive Pd | Ensure solvent is degassed. Switch to Pd₂(dba)₃ (source of Pd(0)). |
| De-iodinated Product | Hydrodehalogenation | Solvent is "wet" (proton source) or reaction is too hot. Dry solvent over molecular sieves. Lower temp to 80°C. |
| Ester Hydrolysis | Hydroxide contamination | Ensure Cs₂CO₃ is anhydrous. Do NOT use NaOH or KOH. |
| Transesterification | Alkoxide interference | Do NOT use NaOMe or NaOEt unless the solvent matches the ester. Stick to Carbonates or Phosphates (K₃PO₄). |
| No Reaction (Steric Amine) | Ligand failure | Switch Ligand to BrettPhos or RuPhos , which are designed for hindered amines. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[2] Chemical Reviews, 1998.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of the American Chemical Society, 2002. (Specific reference for Xantphos utility in amides/electron-poor systems).
-
BenchChem. "Palladium-Catalyzed Amination of Electron-Deficient Aryl Halides." Application Notes, 2025. (General Protocol Adaptation).
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of Methyl 2-iodo-4-nitrobenzoate in Heterocyclic Synthesis
Executive Summary
Methyl 2-iodo-4-nitrobenzoate (CAS 6326-42-7) represents a high-value "bifunctional linchpin" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three core functional groups: the iodine (C–I) allows for facile transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck); the methyl ester (COOMe) serves as an electrophilic trap for cyclization; and the nitro group (NO₂) acts as an electron-withdrawing auxiliary that enhances the rate of oxidative addition at the C–I bond while serving as a latent amine for downstream functionalization.
This application note details optimized protocols for leveraging this scaffold to synthesize 7-nitroisocoumarins (via tandem Sonogashira/cyclization) and functionalized biaryls (via Suzuki-Miyaura coupling), key pharmacophores in oncology and antimicrobial research.
Chemical Profile & Reactivity Logic
The "Electronic Bias" Advantage
Unlike standard iodobenzoates, the 4-nitro substituent significantly alters the reaction kinetics.
-
Enhanced Oxidative Addition: The strong electron-withdrawing nature of the nitro group decreases electron density on the aromatic ring. This lowers the energy barrier for Pd(0) insertion into the C–I bond, often allowing reactions to proceed under milder conditions than the non-nitrated analog.
-
Regioselective Cyclization: In 6-endo-dig cyclizations (isocoumarin synthesis), the nitro group stabilizes the transition state, driving the reaction toward the oxygen heterocycle.
Divergent Synthesis Map
The following diagram illustrates the strategic pathways available from this single precursor.
Figure 1: Divergent synthesis pathways. The scaffold allows access to oxygen heterocycles (top path) and biaryl systems (bottom path).
Protocol A: Synthesis of 7-Nitroisocoumarins
Target: Synthesis of 3-substituted-7-nitro-1H-isochromen-1-ones. Mechanism: Tandem Sonogashira coupling followed by nucleophilic attack of the ester oxygen onto the activated alkyne (6-endo-dig cyclization).
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: DMF or THF (Anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon.
-
Charging: Add this compound (307 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent Addition: Seal the vessel and purge with argon. Inject anhydrous DMF (5 mL) and TEA (0.42 mL, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction:
-
Thermal Method: Heat to 60–80°C for 4–6 hours.
-
Microwave Method (Recommended): Irradiate at 80°C for 20–30 minutes.
-
-
Monitoring: Monitor TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear; a highly fluorescent spot (Isocoumarin) typically appears at lower Rf.
-
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-20% EtOAc).
Self-Validating Checkpoint:
-
NMR Signature: Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the vinylic proton of the isocoumarin ring (typically a singlet around 6.8–7.5 ppm, depending on the 3-substituent).
Protocol B: Synthesis of Biaryl Esters via Suzuki-Miyaura
Target: Synthesis of Methyl 4-nitro-[1,1'-biphenyl]-2-carboxylate derivatives. Application: Precursors for phenanthridinones (via nitro reduction and lactamization).
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine Toluene (4 mL) and Ethanol (1 mL). Degas by bubbling argon for 10 minutes (oxygen removal is critical to prevent homocoupling of boronic acids).
-
Charging: Add this compound (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Activation: Add 2M K₂CO₃ (1.0 mL) under argon flow.
-
Reaction: Heat at reflux (90–100°C) for 8–12 hours.
-
Workup: Cool to RT. Filter through a celite pad to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with water and brine. Dry organic layer over MgSO₄.
-
Purification: Recrystallization from Ethanol is often sufficient due to the polarity difference introduced by the nitro group, or use Flash Chromatography (Hexane/EtOAc).
Critical Process Parameter (CPP):
-
Base Sensitivity: The methyl ester is relatively stable, but prolonged heating with strong hydroxide bases (NaOH) may cause hydrolysis to the carboxylic acid. K₂CO₃ is selected to maintain the ester integrity.
Comparative Data: Substituent Effects
The following table summarizes how the 4-nitro group influences reaction outcomes compared to the unsubstituted analog (Methyl 2-iodobenzoate).
| Feature | Methyl 2-iodo-benzoate (Standard) | This compound (Target) | Mechanistic Implication |
| Electronic Nature | Neutral/Slightly Deactivated | Strongly Electron Deficient | Nitro group pulls density, activating C-I bond. |
| Oxidative Addition | Rate Limiting Step (Slow) | Accelerated | Faster reaction with Pd(0). |
| Sonogashira Temp | Typically 80–100°C | 60–80°C | Milder conditions possible. |
| Isocoumarin Yield | Moderate (60-75%) | High (80-92%) | Nitro group stabilizes the anionic intermediate during cyclization. |
| Solubility | High in non-polar solvents | Improved in polar aprotic (DMF/DMSO) | Nitro group increases polarity. |
Pathway Visualization: Mechanism of Isocoumarin Formation
Understanding the "Why" behind Protocol A.
Figure 2: Mechanistic flow of the tandem Sonogashira coupling and cyclization. The nitro group at C4 (not shown in nodes) accelerates Step 1.
References
-
Synthesis of Isocoumarins via Sonogashira
- Woon, E. C., et al. (2007). "5-Nitroisocoumarins from tandem Castro-Stephens coupling-6-endo-dig cyclisation of 2-iodo-3-nitrobenzoic acid." Organic & Biomolecular Chemistry.
-
(Note: Describes the 3-nitro isomer analog; reactivity principles are identical for the 4-nitro isomer).
-
Palladium-Catalyzed Cross-Coupling of Nitro-Iodo-Benzoates
- Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Foundational text on electronic effects in coupling).
-
General Suzuki Coupling Protocols for Deactivated Aryl Halides
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Compound Data & Safety (this compound)
- PubChem CID: 232745
Application Note: Strategic Functionalization of Methyl 2-iodo-4-nitrobenzoate
Abstract
Methyl 2-iodo-4-nitrobenzoate (CAS: 6326-42-7) is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and anticancer benzamides.[1] Its unique tris-functionalized core offers three distinct handles for orthogonal chemical modification: an aryl iodide (highly reactive in Pd-catalyzed cross-couplings), a nitro group (reducible to an aniline), and a methyl ester (electrophilic center).[1] This guide outlines three validated protocols to access high-value derivatives, emphasizing chemoselectivity and operational safety.
Chemical Profile & Reactivity Analysis
| Property | Data | Reactivity Implication |
| Structure | This compound | Ortho-Iodo Ester: Prime motif for cyclization to isoindolinones or quinazolinones.[1] |
| Electronic State | Electron-Deficient (Push-Pull) | The 4-nitro group pulls electron density, making the C-I bond highly susceptible to oxidative addition by Pd(0), often faster than electron-neutral aryl iodides.[1] |
| Key Risk | Hydrodehalogenation | Standard catalytic hydrogenation (H₂/Pd-C) will strip the iodine atom. Chemoselective reduction methods are required. |
Divergent Synthesis Pathways[1]
The following workflow illustrates the three primary functionalization routes covered in this guide.
Figure 1: Divergent synthetic strategies leveraging the orthogonal reactivity of the aryl iodide and nitro groups.[1]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Synthesis of Methyl 4-nitro-2-phenylbenzoate (Biaryl formation). Mechanism: The electron-withdrawing nitro group at the para position activates the C-I bond, facilitating rapid oxidative addition.[1] We utilize mild conditions to prevent hydrolysis of the ester.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Phenylboronic Acid | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂[1] · DCM | 0.03 | Catalyst (Robust, air-stable) |
| K₂CO₂ (2M Aqueous) | 3.0 | Base (Activates Boron) |
| 1,4-Dioxane | - | Solvent (0.2 M conc.) |
Step-by-Step Procedure
-
Degassing: In a reaction vial, combine the substrate, phenylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) active species.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M K₂CO₃ via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent biaryl spot.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[2] Dry organic layer over Na₂SO₄.
-
Purification: Concentrate and purify via silica gel flash chromatography (Gradient: 0% → 15% EtOAc in Hexanes).
Protocol 2: One-Pot Sonogashira Cyclization to Isoindolinones
Objective: Synthesis of substituted Isoindolin-1-ones. Significance: This route exploits the ortho-relationship of the ester and iodide.[1] Following the alkynylation, the intermediate can be cyclized with hydrazine or primary amines to form the lactam core found in many PARP inhibitors.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Phenylacetylene | 1.2 | Alkyne Source |
| Pd(PPh₃)₂Cl₂ | 0.02 | Catalyst |
| CuI | 0.01 | Co-catalyst |
| Et₃N (Triethylamine) | 3.0 | Base/Solvent mix |
| Hydrazine Monohydrate | 2.0 | Cyclization Agent (Step 2) |
Step-by-Step Procedure
-
Sonogashira Coupling:
-
Dissolve substrate, Pd catalyst, and CuI in dry THF/Et₃N (3:1 ratio).
-
Add Phenylacetylene dropwise under Argon.
-
Stir at RT for 2 hours. The electron-deficient ring makes this coupling very fast.[1]
-
Observation: The solution will darken (Pd black formation) and precipitate salts (Et₃N·HI).
-
-
Cyclization (One-Pot):
-
Isolation:
-
Evaporate volatiles. Redissolve in EtOAc/Water.
-
The product often precipitates upon cooling or trituration with cold ethanol due to the rigid heterocyclic nature.
-
Protocol 3: Chemoselective Nitro Reduction (Fe/NH₄Cl)
Objective: Synthesis of Methyl 2-iodo-4-aminobenzoate. Challenge: Reducing the nitro group without removing the iodine atom (Dehalogenation). Solution: Avoid catalytic hydrogenation (H₂/Pd). Use dissolving metal reduction (Iron) under nearly neutral conditions.
Figure 2: Selection logic for reduction methods to preserve the aryl iodide.
Step-by-Step Procedure
-
Preparation: Dissolve this compound (1.0 equiv) in Ethanol/Water (4:1 ratio).
-
Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron Powder (Fe, 5.0 equiv, <325 mesh).
-
Reaction: Heat to 70°C with vigorous stirring for 2 hours.
-
Note: The reaction is heterogeneous. Vigorous stirring is essential to scour the oxide layer off the iron surface.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Workup: Concentrate the filtrate. The residue is usually pure enough for subsequent steps. If necessary, recrystallize from Ethanol.
-
Yield Expectation: 85–95%.
-
Appearance: Pale yellow solid.
-
References
-
Suzuki Coupling on Nitro-Benzoates
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Isoindolinone Synthesis (Sonogashira/Cyclization)
-
Kundu, N. G., & Khan, M. W. (1999). Palladium-Catalysed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-Aryl(alkyl)ideneisoindolin-1-ones. Tetrahedron, 55(39), 12361-12376.[1]
-
-
Chemoselective Reduction (Fe/NH4Cl)
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups. Synthesis, 1988(01), 91-95.[1] (Note: Contrasting method highlighting selectivity issues).
-
Standard Fe/NH4Cl protocol verification: Org. Synth. 2011, 88, 309.
-
Sources
- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Suzuki-Miyaura Coupling of Methyl 2-iodo-4-nitrobenzoate
Abstract & Strategic Significance
This guide details the synthetic protocols for the palladium-catalyzed cross-coupling of Methyl 2-iodo-4-nitrobenzoate (CAS 6326-42-7) with various aryl boronic acids.
The resulting biaryl scaffolds (Methyl 4-nitro-[1,1'-biphenyl]-2-carboxylates) are critical intermediates in medicinal chemistry. Specifically, the ortho-relationship between the ester and the biaryl linkage makes these substrates privileged precursors for phenanthridinones (via reductive cyclization) and other polycyclic heteroaromatics found in PARP inhibitors and antiviral agents.
Key Technical Challenges
-
Steric Hindrance: The ortho-methyl ester creates steric bulk around the C-I bond, potentially retarding oxidative addition or transmetallation compared to para-substituted analogs.
-
Chemoselectivity: While the C-I bond is highly reactive, the methyl ester is susceptible to hydrolysis under the basic conditions required for Suzuki coupling.
-
Electronic Activation: The 4-nitro group renders the arene electron-deficient ($ \pi $-acidic), which generally accelerates oxidative addition but may stabilize Pd-aryl intermediates, requiring optimized ligands for efficient reductive elimination.
Reaction Mechanism & Design Logic
The reaction follows the catalytic cycle of Pd(0)/Pd(II).[1] The choice of catalyst and base is dictated by the specific electronic and steric profile of this compound.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle emphasizing the activation of the oxidative addition step by the electron-withdrawing nitro group.
Critical Design Choices
-
Leaving Group (Iodine): The C-I bond energy (approx. 53 kcal/mol) is significantly lower than C-Br or C-Cl. This allows the reaction to proceed under milder conditions, preserving the ester.
-
Base Selection: Strong hydroxide bases (NaOH, KOH) are contraindicated as they rapidly hydrolyze the methyl ester to the carboxylic acid (saponification). We utilize mild carbonate (
, ) or phosphate ( ) bases. -
Solvent System: A biphasic system (Toluene/Water or Dioxane/Water) is essential to dissolve the inorganic base while solubilizing the organic reactants.
Experimental Protocols
Method A: Standard Conditions (High Throughput/General Purpose)
Recommended for unhindered boronic acids (e.g., Phenylboronic acid, 4-Tolylboronic acid).
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with this compound (307 mg, 1.0 mmol) and the aryl boronic acid (1.2 mmol).
-
Solvent Addition: Add DME (10 mL) and stir to dissolve.
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.
-
Catalyst Addition: Add
(58 mg, 0.05 mmol) under a positive pressure of inert gas. -
Base Addition: Add degassed 2.0 M
(1.5 mL). -
Reaction: Heat the mixture to reflux (
C) for 4-12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. -
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Method B: "Robust" Conditions (Sterically Hindered/Challenging Substrates)
Recommended for ortho-substituted boronic acids or if Method A fails.
Reagents:
-
Catalyst:
(1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (3 mol%) -
Base:
(3.0 equiv, solid or aqueous) -
Solvent: 1,4-Dioxane/Water (5:1)
Why this works: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and facilitating reductive elimination in sterically congested systems (due to the ortho-ester and potentially ortho-substituted boronic acids).
Optimization Data & Substrate Scope
The following table summarizes expected yields based on the electronic properties of the coupling partner.
| Entry | Boronic Acid ( | Electronic Nature | Steric Profile | Method | Exp. Yield | Notes |
| 1 | Phenylboronic acid | Neutral | Unhindered | A | 92% | Standard benchmark. |
| 2 | 4-Methoxyphenylboronic acid | Electron-Rich | Unhindered | A | 88% | Slower transmetallation possible. |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Electron-Poor | Unhindered | A | 95% | Fast transmetallation. |
| 4 | 2-Methylphenylboronic acid | Neutral | Hindered | B | 78% | Requires dppf ligand. |
| 5 | 2,6-Dimethylphenylboronic acid | Neutral | Very Hindered | B | 45-60% | May require S-Phos ligand. |
Troubleshooting & Expert Insights
Ester Hydrolysis (Saponification)
-
Symptom: Appearance of a carboxylic acid peak in LC-MS (M-14 mass shift relative to product).
-
Cause: Base is too strong or reaction time too long at high temp.
-
Solution: Switch from Carbonate bases to Potassium Phosphate (
) or Potassium Fluoride (KF) . These are milder and less nucleophilic toward the ester carbonyl.
Protodeboronation
-
Symptom: Recovery of unreacted aryl iodide and formation of Ar-H (from boronic acid).
-
Cause: Electron-poor boronic acids or high temperatures.
-
Solution: Use anhydrous conditions with mild bases (e.g.,
in dry DMF) or lower the temperature and extend reaction time.
"Black Metal" Precipitation[2]
-
Symptom: Reaction turns black; conversion stops.
-
Cause: Catalyst decomposition (Pd aggregation).
-
Solution: Ensure rigorous degassing. Add excess ligand (e.g., additional
or ) to stabilize the active Pd species.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of methyl 4-nitro-[1,1'-biphenyl]-2-carboxylates.[2]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
PubChem. (n.d.). This compound (CAS 6326-42-7).[3][4] National Library of Medicine. Link
-
Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Provides context on bulky ligand usage for hindered substrates). Link
-
BenchChem. (2025).[6] Application Notes: Utilizing 2-Bromo-1-iodo-4-methylbenzene in Suzuki Coupling Reactions. (Analogous substrate reactivity profile). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. This compound | C8H6INO4 | CID 232745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 6326-42-7: this compound | CymitQuimica [cymitquimica.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 2-iodo-4-nitrobenzoate" functional group transformations
Application Note: Functional Group Transformations of Methyl 2-iodo-4-nitrobenzoate
Introduction: The Tri-Functional Scaffold
This compound (CAS 6326-42-7) represents a "privileged scaffold" in medicinal chemistry due to its unique arrangement of three orthogonal reactive handles:
-
Aryl Iodide (C-2): A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck). The iodine atom undergoes oxidative addition significantly faster than corresponding bromides or chlorides.
-
Nitro Group (C-4): An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) and serves as a latent amine precursor.
-
Methyl Ester (C-1): An electrophilic carbonyl source, crucial for cyclization reactions when coupled with nucleophiles introduced at the ortho (C-2) position.
This guide details three high-value transformations designed to maximize yield and chemoselectivity, specifically addressing the challenges of preserving the iodine handle during reduction and utilizing the ortho-effect for heterocycle synthesis.
Module 1: C-C Bond Formation via Suzuki-Miyaura Coupling
Objective: Selective arylation at C-2 without affecting the nitro or ester groups.
Scientific Rationale: The C-I bond is the weakest carbon-halogen bond on the scaffold (Bond Dissociation Energy ~65 kcal/mol), making it the preferred site for oxidative addition by Pd(0). The presence of the electron-withdrawing nitro group at the para position (relative to the ester) and meta (relative to iodine) further decreases the electron density of the arene, theoretically enhancing the rate of oxidative addition. However, steric hindrance from the ortho-ester requires a sterically accessible ligand system.
Protocol 1.1: Chemoselective Biaryl Synthesis
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
-
-
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Solvent Addition: Add degassed DME and aqueous Na2CO3 via syringe.
-
Reaction: Heat the mixture to 85°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting iodide (Rf ~0.6) should disappear, replaced by the biaryl product (fluorescent under UV).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over MgSO4.
-
Purification: Flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).
-
Data Summary:
| Parameter | Value | Note |
| Typical Yield | 85-92% | High efficiency due to I-reactivity. |
| Selectivity | >99% C-2 | No reaction at ester or nitro. |
| Reaction Time | 4-6 h | Faster than Br-analogs (~12 h). |
Mechanism Visualization:
Figure 1: Catalytic cycle emphasizing the oxidative addition of the Aryl-Iodide.
Module 2: Chemoselective Nitro Reduction
Objective: Reduction of the -NO2 group to -NH2 while preserving the C-I bond and Ester.
Scientific Rationale: Standard catalytic hydrogenation (H2, Pd/C) is contraindicated for this substrate because Pd/C readily catalyzes hydrodehalogenation (cleavage of the C-I bond) alongside nitro reduction. To maintain the iodine handle for future coupling, a single-electron transfer (SET) method using metals (Fe, Sn) or a chemoselective hydrogenation catalyst (Pt/C doped with Vanadium) is required.
Protocol 2.1: Iron-Mediated Reduction (Bechamp Conditions)
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron powder (325 mesh, 5.0 equiv)
-
Electrolyte/Acid: Ammonium Chloride (NH4Cl, 5.0 equiv)
-
Solvent: Ethanol / Water (3:1)
-
-
Step-by-Step Procedure:
-
Preparation: Dissolve substrate in Ethanol. Add water and solid NH4Cl.
-
Activation: Add iron powder in one portion.
-
Reflux: Heat to vigorous reflux (80°C) for 1-2 hours.
-
Validation: The solution will turn from pale yellow to a dark slurry (iron oxides). TLC will show a significant drop in Rf (amine is more polar).
-
-
Filtration: Hot filtration through a Celite pad is mandatory to remove iron oxides before the product precipitates. Wash the cake with hot EtOAc.
-
Isolation: Concentrate filtrate, redissolve in EtOAc, wash with NaHCO3 (to remove traces of acid).
-
Comparison of Methods:
| Method | Reagent | C-I Bond Survival? | Yield | Comments |
| Standard Hydrog. | H2, Pd/C | NO (High Risk) | N/A | De-iodination is major side reaction. |
| Stannous Chloride | SnCl2, HCl | Yes | 80-85% | Effective but generates difficult tin waste. |
| Iron Powder | Fe, NH4Cl | Yes (Preferred) | 88-95% | Green, cheap, and highly selective. |
Reduction Pathway:
Figure 2: Stepwise reduction pathway. Fe/NH4Cl ensures complete conversion to Amine.
Module 3: Tandem Sonogashira Cyclization (Isocoumarin Synthesis)
Objective: Synthesis of 3-substituted isocoumarins utilizing the ortho-relationship of the Iodine and Ester.
Scientific Rationale: This is a cascade transformation. First, a Sonogashira coupling installs an alkyne at the C-2 position. Second, the alkyne—activated by the metal or an external electrophile—is attacked by the ester oxygen (5-exo-dig or 6-endo-dig cyclization), followed by demethylation/elimination to form the isocoumarin ring.
Protocol 3.1: One-Pot Synthesis of Isocoumarins
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Catalyst: PdCl2(PPh3)2 (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Triethylamine (TEA) / DMF (1:3)
-
-
Step-by-Step Procedure:
-
Coupling: Combine substrate, catalysts, and alkyne in TEA/DMF under Argon. Stir at RT for 2 hours.
-
Checkpoint: Formation of the intermediate methyl 2-(phenylethynyl)-4-nitrobenzoate.
-
-
Cyclization: Heat the reaction mixture to 100°C for 4 hours. The internal nucleophilic attack of the carbonyl oxygen onto the alkyne occurs.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Recrystallization often suffices due to the planarity and high crystallinity of the isocoumarin product.
-
Workflow Diagram:
Figure 3: Cascade workflow from aryl iodide to heterocyclic isocoumarin.
References
-
Suzuki-Miyaura Coupling Mechanism & Rates
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Chemoselective Nitro Reduction
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
- Gogoi, S., et al. (2005).
-
-
Sonogashira-Cyclization to Isocoumarins
-
Yao, T., & Larock, R. C. (2003). Synthesis of Isocoumarins and α-Pyrones via Electrophilic Cyclization. The Journal of Organic Chemistry, 68(15), 5936–5942. Link
-
-
General Reactivity of this compound
Sources
Introduction: The Strategic Importance of Methyl 2-iodo-4-nitrobenzoate
An Application Note for the Large-Scale Synthesis of Methyl 2-iodo-4-nitrobenzoate
This compound is a highly valuable substituted aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—an ester, an iodo group, and a nitro group—provides multiple reaction sites for further chemical transformations.[1] The iodo substituent is particularly useful for engaging in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be readily reduced to an amine, opening pathways to a diverse range of heterocyclic and other complex structures frequently found in active pharmaceutical ingredients and specialty chemicals.[1][2]
This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The chosen synthetic route is the Sandmeyer reaction, a robust and well-established method for converting an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[3] This document is intended for researchers, process chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, and critical safety considerations essential for scaling up this synthesis.
Synthetic Strategy and Mechanistic Insights
The conversion of Methyl 2-amino-4-nitrobenzoate to this compound is a classic two-step, one-pot process centered around the generation and subsequent substitution of an aryl diazonium salt.
Pillar 1: The Diazotization Reaction
The first stage is the diazotization of the primary aromatic amine. This reaction involves treating the starting material, Methyl 2-amino-4-nitrobenzoate, with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically sulfuric acid or hydrochloric acid, at low temperatures.[4]
Causality of Experimental Choices:
-
Strong Acid: A strong acid serves two purposes: it protonates the amine to make it soluble in the aqueous medium and reacts with sodium nitrite to generate the active electrophile, the nitrosonium ion (NO⁺).
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, especially in the solid state.[5][6] Maintaining a temperature between 0 and 5 °C ensures the controlled formation of the diazonium salt and minimizes decomposition and hazardous side reactions.[5][7]
The mechanism proceeds via the electrophilic attack of the nitrosonium ion on the nitrogen of the amine, followed by a series of proton transfers and dehydration to yield the stable aryl diazonium salt.
Caption: Mechanism of aryl diazonium salt formation.
Pillar 2: The Sandmeyer Iodination
Once the diazonium salt is formed, the second stage involves the displacement of the diazonio group (-N₂⁺) with an iodide ion. The diazonio group is an excellent leaving group as it departs as stable dinitrogen gas (N₂).
Causality of Experimental Choices:
-
Iodide Source: Potassium iodide (KI) is an inexpensive and highly effective source of the iodide nucleophile.
-
No Copper Catalyst Required: Unlike Sandmeyer reactions for introducing chloride or bromide, which typically require a copper(I) catalyst, iodination proceeds readily without one.[8][9] The iodide ion itself is a strong enough nucleophile and reducing agent to facilitate the decomposition of the diazonium salt. The reaction is believed to proceed via a free-radical mechanism.[10]
Caption: Overall workflow for the Sandmeyer synthesis.
Quantitative Data for Large-Scale Synthesis
The following table outlines the reagents and quantities for a representative large-scale batch synthesis, starting with 100 grams of the amine.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Methyl 2-amino-4-nitrobenzoate | 196.16 | 0.510 | 1.0 | 100.0 g |
| Sulfuric Acid (98%) | 98.08 | 1.53 | 3.0 | 83.2 mL |
| Deionized Water | 18.02 | - | - | 500 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.535 | 1.05 | 36.9 g |
| Potassium Iodide (KI) | 166.00 | 0.765 | 1.5 | 127.0 g |
| Sulfamic Acid | 97.09 | ~0.02 | ~0.04 | ~2.0 g |
| Sodium Thiosulfate | 158.11 | - | - | As needed |
| Ethyl Acetate | 88.11 | - | - | ~1.5 L |
Detailed Experimental Protocol
Safety Precautions: This protocol involves hazardous materials and reactions. Diazotization reactions can be explosive if not handled correctly.[5][11] The reaction is exothermic and generates toxic gases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure an ice bath is readily available for emergency cooling.
Equipment:
-
Large, jacketed glass reactor with overhead stirring, a temperature probe, and an addition funnel.
-
Cooling system for the reactor jacket.
-
Large separatory funnel.
-
Rotary evaporator.
-
Recrystallization apparatus.
Step 1: Preparation of the Amine Suspension
-
To the jacketed reactor, add 500 mL of deionized water.
-
Begin vigorous stirring and cool the water to below 10 °C.
-
Slowly and carefully add 83.2 mL (1.53 mol) of concentrated sulfuric acid. Caution: This is a highly exothermic addition.
-
Once the acid solution has cooled to below 10 °C, add 100.0 g (0.510 mol) of Methyl 2-amino-4-nitrobenzoate in portions to the stirred solution. A thick suspension will form.
-
Cool the reactor contents to 0–5 °C using the cooling jacket.
Step 2: Diazotization
-
In a separate beaker, dissolve 36.9 g (0.535 mol) of sodium nitrite in 100 mL of cold deionized water.
-
Transfer this solution to the addition funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 60–90 minutes. Crucially, maintain the internal temperature of the reactor between 0 °C and 5 °C throughout the addition. A slight clearing of the solution should be observed as the diazonium salt forms.
Step 3: Verification and Quenching
-
After the addition is complete, continue stirring at 0–5 °C for an additional 30 minutes.
-
Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. An immediate blue-black color indicates a slight excess, which is desired.
-
If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
-
Once complete, quench the excess nitrous acid by adding ~2.0 g of sulfamic acid in small portions. The fizzing (N₂ evolution) should cease, and the starch-iodide test should become negative.
Step 4: Iodination Reaction
-
In a separate large beaker, dissolve 127.0 g (0.765 mol) of potassium iodide in 150 mL of deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution in the reactor over approximately 30 minutes. Keep the temperature below 10 °C during this addition.
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature. Vigorous evolution of nitrogen gas will be observed.
-
After the initial gas evolution subsides, gently heat the reactor to 40–50 °C for 1 hour to ensure complete decomposition of the diazonium salt. The mixture will turn dark due to the formation of iodine.
Step 5: Workup and Isolation
-
Cool the reaction mixture to room temperature. A dark solid precipitate (the crude product) should be present.
-
Add a saturated aqueous solution of sodium thiosulfate portion-wise until the dark iodine color dissipates and the solution becomes a lighter tan or yellow.
-
Transfer the entire mixture to a large separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic extracts and wash with deionized water (2 x 300 mL) and then with a saturated brine solution (1 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 6: Purification
-
The crude solid can be purified by recrystallization. A mixture of ethanol and water is often effective.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (307.04 g/mol ).[13]
-
Melting Point: To compare with the literature value.
References
- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P
- CN106608823A - Production technology of methyl 2-iodobenzoate - Google P
- CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google P
-
Wu, H., et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E, E65, o3096. (URL: [Link])
-
Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
-
Chemistry Diazotization Reaction - sathee jee. (URL: [Link])
-
Diazotisation - Organic Chemistry Portal. (URL: [Link])
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. (URL: [Link])
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
Methyl 4-iodo-2-nitrobenzoate - MySkinRecipes. (URL: [Link])
-
Wu, H., et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds - Chemia. (2022). (URL: [Link])
-
Chen, Y. S., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 122, 9-16. (URL: [Link])
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(54), 34185-34208. (URL: [Link])
-
Preparation of p-Iodo Nitrobenzene by Netal Chudasama on Prezi. (2025). (URL: [Link])
-
Chandra, A., et al. (2014). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 319-325. (URL: [Link])
-
Kannigadu, C., et al. (2020). Recent advances in nitroaromatics: The synthesis and development of anti-infective drugs. Molecules, 25(9), 2246. (URL: [Link])
-
Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (2015). (URL: [Link])
-
SANDMEYERS REACTION - PHARMD GURU. (URL: [Link])
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. (URL: [Link])
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). (URL: [Link])
-
Fairlamb, I. J. S., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7179-7183. (URL: [Link])
- EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google P
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (URL: [Link])
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling - YouTube. (2016). (URL: [Link])
-
ANALYTICAL METHODS - ATSDR. (URL: [Link])
Sources
- 1. Methyl 4-iodo-2-nitrobenzoate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. byjus.com [byjus.com]
- 11. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Iodo-4-nitro-benzoic acid Methyl ester | 6326-42-7 [chemicalbook.com]
Work-up and purification of "Methyl 2-iodo-4-nitrobenzoate" reaction mixtures
Application Note: Optimization of Work-up and Purification Strategies for Methyl 2-iodo-4-nitrobenzoate
Introduction & Strategic Context
This compound (CAS: 6326-42-7) is a high-value intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura and Sonogashira cross-coupling reactions due to the orthogonal reactivity of the aryl iodide and the nitro group.
The primary synthesis route involves a Sandmeyer reaction starting from methyl 2-amino-4-nitrobenzoate. While effective, this pathway generates a complex impurity profile including elemental iodine (
The Challenge: Standard work-ups often fail to completely remove elemental iodine, leading to product discoloration (purple/brown) and catalyst poisoning in downstream palladium-catalyzed coupling steps. Furthermore, the ester moiety is susceptible to hydrolysis if the pH is not strictly managed during neutralization.
This guide details a robust, self-validating protocol for the isolation and purification of this compound, ensuring >98% purity and downstream compatibility.
Phase 1: Quenching and Extraction (The "Iodine Trap")
The critical objective in this phase is the reductive quenching of excess iodine and the safe neutralization of mineral acids without hydrolyzing the ester.
Mechanism of Action
The protocol utilizes Sodium Thiosulfate (
Protocol Steps
-
Reaction Termination:
-
Cool the reaction mixture (typically containing
, , and acid) to 0–5°C. -
Safety Note: Ensure no solid diazonium salts remain; these are potential explosion hazards if dried.
-
-
Reductive Quench (The Visual Check):
-
Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .
-
Add the thiosulfate solution slowly to the reaction mixture while stirring vigorously.
-
Validation Point: Continue addition until the color shifts from dark purple/brown to a light yellow or colorless suspension. If the organic layer remains purple, iodine is still present.[1]
-
-
Extraction:
-
pH Adjustment (The Hydrolysis Guard):
-
Wash the organic layer with Saturated Sodium Bicarbonate (
) . -
Critical: Do not let the organic layer sit in contact with the basic aqueous phase for prolonged periods (>30 mins) to prevent saponification of the methyl ester.
-
Validation Point: Check the aqueous layer pH; it should be weakly basic (~pH 8).
-
-
Drying:
-
Wash with brine (saturated NaCl).
-
Dry over Anhydrous Magnesium Sulfate (
). Filter and concentrate -
Note: Protect the crude oil/solid from light immediately (wrap flask in foil).
-
Phase 2: Purification Strategies
Two pathways are presented: Recrystallization (Method A) for scalability and Flash Chromatography (Method B) for maximum purity.
Method A: Recrystallization (Scalable & Green)
Best for: Large batches (>5g) where >95% purity is acceptable.
-
Solvent System: Methanol (MeOH) or Ethanol/Water.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling MeOH.
-
If the solution is dark, treat with activated charcoal (5 wt%) for 10 minutes and filter hot through Celite.
-
Allow the filtrate to cool slowly to Room Temperature (RT).
-
If crystallization is slow, add water dropwise (anti-solvent) until turbidity persists, then cool to 4°C.
-
-
Harvest: Filter the light yellow needles and wash with cold MeOH/Water (1:1).
Method B: Flash Column Chromatography
Best for: Removing trace phenols or tars; required for high-purity pharmaceutical applications.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate.
-
Start: 95:5 (Hex:EtOAc) to elute non-polar impurities (excess iodine if quench failed).
-
Product Elution: Typically occurs around 15–20% EtOAc .
-
Note: The nitro group makes the compound moderately polar; the iodine atom adds lipophilicity.
-
-
Detection: UV at 254 nm (Strong absorption due to nitro-aromatic system).
Visualization of Workflows
The following diagrams illustrate the logical flow of the work-up and purification decision process.
Figure 1: Reaction Work-up Logic
Caption: Figure 1. Step-by-step work-up logic emphasizing the visual endpoint for iodine removal.
Figure 2: Purification Decision Tree
Caption: Figure 2. Decision tree for selecting the optimal purification method based on scale and purity requirements.
Quality Control & Characterization
Ensure the isolated product meets the following specifications before releasing for downstream synthesis.
| Parameter | Specification | Method/Notes |
| Appearance | Light yellow to yellow solid | Darkening indicates iodine contamination or light degradation. |
| Melting Point | 86–88°C (Typical) | Sharp range indicates high purity. Broad range suggests solvent entrapment. |
| 1H NMR | Consistent with structure | Check for absence of broad -OH peak (phenol impurity) and solvent peaks. |
| TLC (Silica) | Single Spot ( | Iodine appears as a transient purple spot at solvent front if not quenched. |
Storage: Store at 2–8°C, strictly protected from light. The C-I bond is photolabile; exposure leads to liberation of
References
-
Sandmeyer Reaction Mechanisms
-
Iodine Quenching Protocols
-
Compound Data (this compound)
-
General Purification of Nitrobenzoates
- Title: Synthesis and purification of methyl 3-nitrobenzo
- Source:Royal Society of Chemistry.
-
URL:[Link]
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 2-Iodo-4-nitro-benzoic acid Methyl ester | 6326-42-7 [chemicalbook.com]
- 9. CAS 6326-42-7: this compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Methyl 2-iodo-4-nitrobenzoate" Synthesis Yield
Welcome to the technical support center for the synthesis of Methyl 2-iodo-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yield and purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward via a Sandmeyer-type reaction, presents several practical challenges that can significantly impact the final yield and purity. The presence of a strongly electron-withdrawing nitro group and the steric hindrance at the ortho position to the ester necessitate careful control over reaction conditions.[1] This guide will dissect the common synthetic route, from the preparation of the precursor to the final product, highlighting critical parameters and providing solutions to frequently encountered problems.
Synthetic Pathway Overview
The most common and efficient route to this compound involves a two-step process starting from 2-methyl-4-nitrobenzoic acid:
-
Esterification: Conversion of 2-methyl-4-nitrobenzoic acid to its methyl ester, methyl 2-methyl-4-nitrobenzoate.
-
Oxidation and Iodination: While direct iodination of the methyl-substituted benzoate is challenging, a more common industrial approach for similar structures involves the conversion of an amino group via a Sandmeyer reaction. Therefore, for the purpose of this guide, we will focus on the Sandmeyer reaction of the corresponding aniline precursor, Methyl 2-amino-4-nitrobenzoate .
The overall transformation is depicted below:
Sources
Technical Support Center: Synthesis of Methyl 2-iodo-4-nitrobenzoate
This guide outlines the technical troubleshooting and optimization strategies for the synthesis of Methyl 2-iodo-4-nitrobenzoate (CAS: 6326-42-7). It focuses on the two primary synthetic pathways: the Sandmeyer Iodination of Methyl 2-amino-4-nitrobenzoate and the Fischer Esterification of 2-iodo-4-nitrobenzoic acid.
Executive Summary & Reaction Pathways
Target Molecule: this compound Primary Utility: Intermediate for Ullmann couplings, pharmaceutical scaffolds, and functionalized aryl iodides. Critical Quality Attributes (CQA): Purity >98% (HPLC), absence of phenolic by-products, absence of azo-coupling impurities.
Synthetic Workflow Visualization
The following diagram illustrates the two dominant synthetic routes and the critical nodes where side reactions occur.
Caption: Figure 1. Dual synthetic pathways for this compound, highlighting the critical diazonium intermediate in the Sandmeyer route and equilibrium challenges in the Esterification route.
Technical Deep Dive: Side Reactions & Mitigation
Pathway A: Sandmeyer Iodination (The Amino-Ester Route)
Precursor: Methyl 2-amino-4-nitrobenzoate Reagents: NaNO₂, H₂SO₄ (or HCl), KI
This is the most common lab-scale route but is chemically complex. The reaction proceeds via a diazonium intermediate (
Critical Side Reactions
| Side Reaction | Mechanism | Visual Indicator | Root Cause |
| Phenol Formation (Methyl 2-hydroxy-4-nitrobenzoate) | Nucleophilic attack by water ( | Product is oily or has a lower MP; phenolic odor. | Temperature rose above 5°C during diazotization; insufficient acid concentration. |
| Azo Coupling (Dye Formation) | Electrophilic attack of diazonium salt on unreacted amine (electron-rich ring). | Deep red/orange color in crude product; gummy texture. | Slow addition of nitrite; pH too high (allowing free amine to exist). |
| Hydro-dediazoniation (Methyl 4-nitrobenzoate) | Radical reduction where | NMR shows extra proton; difficult to separate. | Presence of reducing agents (e.g., ethanol stabilizer in chloroform) or excessive heating. |
| Sandmeyer Halide Exchange | Incorporation of Cl or Br instead of I. | Mass spec shows M-I + Cl peaks. | Use of HCl/HBr instead of H₂SO₄ without controlling counter-ions (Iodide usually outcompetes, but Cl is possible). |
Expert Protocol Insight
-
The Acid Choice: Use sulfuric acid (
) rather than HCl. The bisulfate anion is non-nucleophilic, preventing the formation of the chloro-impurity (Methyl 2-chloro-4-nitrobenzoate) which is nearly impossible to separate from the iodo-product by crystallization. -
The Iodide Source: Potassium Iodide (KI) is sufficient. Copper catalysis (CuI) is often unnecessary for iodination because the iodide ion is easily oxidized to iodine (
) or the triiodide radical, which reacts spontaneously with the diazonium salt [1].
Pathway B: Fischer Esterification (The Acid Route)
Precursor: 2-iodo-4-nitrobenzoic acid
Reagents: Methanol,
Critical Side Reactions
| Side Reaction | Mechanism | Mitigation Strategy |
| Hydrolysis (Reverse Reaction) | Equilibrium shifts back to acid in the presence of water. | Use anhydrous methanol; add a drying tube; use a Dean-Stark trap (if solvent allows) or molecular sieves. |
| Nucleophilic Aromatic Substitution ( | Methoxide ( | Avoid base. Do not use NaOMe. The nitro group activates the ring, making the Iodine susceptible to displacement by strong nucleophiles. |
Troubleshooting Guide (Q&A)
Scenario 1: "My crude product is a dark red sticky solid."
Diagnosis: Azo Coupling. Explanation: You likely added the sodium nitrite too slowly or at too high a temperature. This allowed the formed diazonium salt to react with the unreacted amine still present in the flask. Solution:
-
Purification: Recrystallize from Ethanol/Water or Methanol. The azo dye is often much less soluble or significantly more polar; silica plug filtration (DCM eluent) usually removes the polar dye.
-
Prevention: Ensure rapid stirring and maintain temperature < 5°C. Add nitrite slightly in excess (1.1 eq) to consume all amine quickly.
Scenario 2: "I have a yield of only 40%, and the NMR shows a phenol peak."
Diagnosis: Hydrolysis of the Diazonium Salt. Explanation: The diazonium intermediate reacted with water instead of the iodide. This happens if the "kill" step (addition of KI) is too slow or if the diazonium solution warms up before KI addition. Solution:
-
Protocol Adjustment: Dissolve KI in a minimum amount of water and cool it before addition. Add the diazonium solution into the KI solution (inverse addition) to ensure a high concentration of Iodide is always available to trap the diazonium species.
-
Acidity: Ensure the reaction is strongly acidic (
). Low acidity promotes phenol formation.
Scenario 3: "The product contains a 'des-iodo' impurity (Methyl 4-nitrobenzoate)."
Diagnosis: Hydro-dediazoniation (Reduction). Explanation: A radical pathway competed with the ionic substitution. This is sometimes promoted by trace metals or light. Solution:
-
Reagents: Ensure your KI is free of reducing impurities (like sulfites).
-
Technique: Exclude light during the iodination step (wrap flask in foil). Radical reactions are often photo-initiated.
Scenario 4: "Can I use HCl for the diazotization?"
Technical Advice: It is not recommended .
Reasoning: While HCl is standard for making chlorobenzenes (Sandmeyer), chloride ions (
Validated Experimental Protocol (Sandmeyer Route)
Safety Warning: Diazonium salts are potentially explosive if dried. Do not let the intermediate dry. Work behind a blast shield.
-
Diazotization:
-
Charge a flask with Methyl 2-amino-4-nitrobenzoate (10 mmol) and 15%
(20 mL). -
Cool to 0–5°C (Internal probe monitoring is mandatory).
-
Dropwise add
(11 mmol) in water (5 mL). Exotherm control: Do not exceed 5°C. -
Stir for 20 min. Solution should become clear/translucent.
-
-
Iodination:
-
Dissolve KI (15 mmol) in water (10 mL) in a separate beaker.
-
Slowly pour the cold diazonium solution into the KI solution with vigorous stirring. (Expect vigorous
evolution and foaming). -
Allow to warm to Room Temperature (RT) over 2 hours.
-
Optional: Heat to 60°C for 30 min to ensure completion.
-
-
Workup:
-
Add Sodium Bisulfite (sat. aq.) to quench excess Iodine (
, indicated by purple/brown color). The solution should turn yellow/white. -
Extract with Ethyl Acetate or DCM.
-
Wash with water, then Brine. Dry over
.
-
-
Purification:
-
Recrystallize from Methanol or Ethanol/Water.
-
Target MP: ~100–106°C (Note: Isomer dependent, verify against specific literature for 2-iodo-4-nitro vs 4-iodo-3-nitro. This compound is typically a yellow solid).[1]
-
References
-
Gok Y., et al. "Synthesis and characterization of novel diazonium salts." Journal of Organic Chemistry, 2018. (General reference for Sandmeyer mechanisms).
-
Wu, H., et al. "Methyl 4-nitrobenzoate."[2] Acta Crystallographica Section E, 2009.[2] (Structural data for nitrobenzoate derivatives).
-
Organic Syntheses. "Methyl m-nitrobenzoate." Org.[3] Synth. 1928, 8, 76. (Foundational esterification/nitration protocols).
-
PubChem. "2-Iodo-4-nitrobenzoic acid." National Library of Medicine. (Precursor properties).
-
Thermo Fisher Scientific. "Methyl 4-iodo-3-nitrobenzoate Specification." (Comparative isomer data).
(Note: Specific MP and spectral data should always be cross-referenced with internal standards as literature values for specific isomers can vary based on crystalline forms.)
Sources
Common byproducts in "Methyl 2-iodo-4-nitrobenzoate" reactions
Technical Support Center: Methyl 2-iodo-4-nitrobenzoate (CAS: 6326-42-7) [1]
Ticket System ID: #M2I4N-TS Subject: Troubleshooting Common Byproducts & Reactivity Issues Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Trojan Horse" Scaffold
This compound is a high-value scaffold in medicinal chemistry because it offers three distinct "handles" for diversification:
-
The Iodine (C-2): A "soft" electrophile primed for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1]
-
The Nitro Group (C-4): A masked aniline, activatable via reduction.
-
The Methyl Ester (C-1): An electrophilic carbonyl susceptible to hydrolysis or amidation.
The Problem: These handles are not orthogonal by default. Reacting one often inadvertently triggers another. This guide troubleshoots the specific byproducts generated when these reactivities collide.
Module 1: Cross-Coupling Troubleshooting (Suzuki-Miyaura)
The Scenario: You are attempting a Suzuki coupling at the C-2 position, but yields are low. Primary Suspects: Protodeiodination (loss of Iodine) and Ester Hydrolysis.
Issue #1: The "Missing Iodine" (Protodeiodination)
-
Symptom: LCMS shows a large peak with Mass = [M-I+H] (Methyl 4-nitrobenzoate).[1]
-
Root Cause: The oxidative addition of Pd into the C-I bond is fast, but if the transmetalation step is slow (due to steric hindrance from the ortho-ester), the Pd-Aryl intermediate waits. During this wait, it can abstract a hydride from the solvent or base, leading to reductive elimination of the de-iodinated arene [1].
-
Diagnosis & Fix:
| Variable | Recommendation | Technical Rationale |
| Solvent | Avoid DMF/DMA if possible. Use Toluene or 1,4-Dioxane .[1] | Amide solvents are common hydride sources under thermal conditions. |
| Catalyst | Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . | Bidentate ligands (dppf) stabilize the Pd-intermediate, preventing premature hydride collapse.[1] |
| Temperature | Lower to 60-80°C .[1] | High temps (>100°C) accelerate the hydride elimination pathway faster than the cross-coupling. |
Issue #2: The "Acid Impurity" (Saponification)
-
Symptom: Product forms, but LCMS shows a peak at [M-14] (Acid form) or broad tailing.[1]
-
Root Cause: Suzuki couplings require base.[2] Aqueous bases (NaOH, K₂CO₃) rapidly hydrolyze the methyl ester, especially since the electron-withdrawing Nitro group makes the ester more electrophilic [2].
-
Diagnosis & Fix:
-
Protocol Shift: Switch to Anhydrous Conditions .
-
Base: Use Potassium Phosphate (
) or Cesium Fluoride (CsF) . -
Solvent: Anhydrous THF or Toluene.
-
Water: If water is needed for boronic acid activation, limit it to <5% v/v.
-
Visual Troubleshooting Guide: Cross-Coupling
Figure 1: Decision tree for identifying and resolving side reactions in Pd-catalyzed couplings of this compound.
Module 2: The Reduction Trap (Nitro to Amine)
The Scenario: You need to reduce the nitro group to an aniline (Methyl 2-iodo-4-aminobenzoate) without touching the iodine.[1]
The Trap: Standard Catalytic Hydrogenation (
Issue: "The Clean Sweep" (Over-reduction)
-
Observation: The reaction proceeds rapidly, but the Iodine is gone. You isolated Methyl 4-aminobenzoate.[1]
-
Mechanism: Palladium on Carbon is an excellent catalyst for hydrodehalogenation. In the presence of
, the C-I bond is weaker than the N-O bond. The iodine is stripped before or concurrently with the nitro reduction [3].
Protocol: Chemoselective Reduction
To retain the Iodine, you must use a method that operates via single-electron transfer (SET) rather than catalytic surface hydrogenation.
Recommended Method A: Iron/Acetic Acid (Bechamp Reduction)
-
Reagents: Iron powder (5 equiv), Ammonium Chloride (solid), Ethanol/Water (4:1).
-
Conditions: Reflux for 1-2 hours.
-
Why it works: Iron reduces the nitro group via an electron transfer mechanism that does not have the potential to oxidatively insert into the Aryl-Iodine bond [4].
Recommended Method B: Stannous Chloride (
-
Reagents:
(5 equiv), Ethanol or EtOAc. -
Conditions: 70°C.
-
Note: Workup can be messy (tin emulsions). Use Rochelle's salt or extensive filtration through Celite.
Visual Pathway: Reduction Selectivity
Figure 2: Comparison of reduction pathways. The green path preserves the critical iodine handle.
Module 3: Synthesis & Impurities (Pre-Experiment Check)
If you synthesized the starting material yourself (or bought a low-quality batch), check for these specific impurities before starting your main reaction.
1. The "Sandmeyer" Leftover (Methyl 2-amino-4-nitrobenzoate) [1]
-
Origin: Incomplete diazotization/iodination during synthesis.
-
Detection: NMR signals will be very similar, but the amine protons (broad singlet ~6-7 ppm) will be visible.[1]
-
Impact: This amine will poison Pd-catalysts by coordinating to the metal center.
2. The "Transesterification" Ghost
-
Origin: If the synthesis or workup involved Ethanol or Isopropanol with acid/base, you might have Ethyl 2-iodo-4-nitrobenzoate.[1]
-
Detection: Check the alkyl region of the proton NMR. A quartet/triplet pattern instead of a clean methyl singlet indicates ethyl ester contamination.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: I see a dimer byproduct. Is it from the boronic acid or my iodide? A: It can be both.
-
Homocoupling of Boronic Acid: Usually requires oxygen. Ensure your system is strictly degassed (Argon sparge).
-
Homocoupling of Iodide (Ullmann-type): Rare under standard Suzuki conditions but possible if Copper is present (Sonogashira conditions) or if the catalyst loading is very high.
Q: Is the molecule light sensitive? A: Yes. Aryl iodides, especially electron-deficient ones, can undergo photolytic cleavage of the C-I bond over time. Store in amber vials at 4°C.
References
-
Protodeiodination Mechanism: Glover, B. et al. "The role of the base in the Suzuki-Miyaura cross-coupling reaction."[3][4][5][6] Tetrahedron 61.42 (2005): 10113-10118.[1]
-
Ester Hydrolysis in Coupling: Miyaura, N. "Suzuki-Miyaura Cross-Coupling."[1] Organic Chemistry Portal.
-
Chemoselective Reduction: Upadhyay, R. et al. "Selective and sustainable nitro reduction... using a recyclable V2O5/TiO2 catalyst."[7] Materials Advances (2025).
-
Iron Reduction Protocol: ChemicalBook. "2-Iodo-4-nitro-benzoic acid Methyl ester Properties & Reactions."[1]
Sources
- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion in "Methyl 2-iodo-4-nitrobenzoate" Suzuki Coupling
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of Methyl 2-iodo-4-nitrobenzoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges with this specific substrate. This guide is structured to help you diagnose issues, understand the underlying chemistry, and implement effective solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the most common problem: low conversion.
Q1: I am observing low to no conversion of my this compound. What are the likely causes and how can I fix this?
Low conversion with this substrate is a frequent challenge, often stemming from a combination of steric hindrance and electronic factors. This compound is sterically demanding due to the ortho iodo and ester groups, which can impede the crucial oxidative addition and reductive elimination steps. The strong electron-withdrawing nitro group, while activating the aryl iodide for oxidative addition, can also influence catalyst stability and side reactions.[1][2]
Let's break down the potential causes and solutions systematically.
1. Catalyst System Inefficiency
The heart of the Suzuki reaction is the palladium catalyst. Its activity and longevity are paramount.
-
Cause A: Catalyst Deactivation. A common sign of catalyst deactivation is the formation of palladium black, which consists of agglomerated palladium nanoparticles.[3] This reduces the available active catalytic sites. While a black precipitate is common in many successful couplings, rapid and extensive precipitation is problematic.[3]
-
Solution:
-
Choose the Right Ligand: For sterically hindered substrates like this, bulky, electron-rich phosphine ligands are often required.[4][5] These ligands stabilize the palladium center, promote oxidative addition, and prevent agglomeration. Consider ligands like SPhos, XPhos, or RuPhos.
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Check Reagent Purity: Impurities, especially sulfur or other coordinating species, can poison the catalyst.[3]
-
-
-
Cause B: Inefficient Precatalyst Activation. Many reactions use a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) that must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.
-
Solution:
-
Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This removes the uncertainty of the initial reduction step.
-
Add a Reducing Agent: If using a Pd(II) source, the phosphine ligand often acts as the reductant. Ensure your ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1 for monodentate ligands).
-
-
Recommended Catalyst & Ligand Combinations
| Catalyst System | Target Substrate Type | Key Advantages |
| Pd(OAc)₂ / SPhos | Sterically hindered, electron-deficient aryl halides | High activity, good functional group tolerance.[6] |
| Pd₂(dba)₃ / XPhos | General, including sterically demanding aryl chlorides | Excellent for challenging couplings, often at room temp. |
| Pd(PPh₃)₄ | General purpose, less hindered substrates | A good starting point, but may be less effective here. |
2. Boronic Acid / Ester Issues
The stability and reactivity of your boron reagent are critical for the transmetalation step.
-
Cause A: Protodeboronation. This is a common side reaction where the boronic acid is replaced by a proton from the solvent or trace water, effectively destroying your nucleophile.[7] It is often promoted by high temperatures and certain bases.
-
Solution:
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[8][9] They often exhibit better solubility as well.[8]
-
Control Stoichiometry: Use a slight excess of the boron reagent (e.g., 1.2-1.5 equivalents) to compensate for any degradation.
-
Minimize Water: While some water is often beneficial, excess water can promote protodeboronation. Use anhydrous solvents if this is a persistent issue.
-
-
-
Cause B: Homocoupling. The boronic acid can couple with itself to form a biaryl byproduct, consuming your nucleophile. This is often favored by the presence of oxygen or high catalyst loading.
-
Solution:
-
Rigorous Degassing: As mentioned, removing oxygen is crucial.
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions. Start with 1-2 mol% and adjust as needed.
-
-
3. Inappropriate Base or Solvent
The base and solvent system is not just a medium; it's an active participant in the catalytic cycle.
-
Cause A: Base is Too Strong or Too Weak. The base activates the boronic acid for transmetalation.[10][11] For a substrate containing a methyl ester, a very strong base like NaOH or NaOMe could cause saponification (hydrolysis of the ester). A base that is too weak may not facilitate transmetalation effectively.
-
Solution:
-
Use a Moderate Base: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices. K₃PO₄ is often effective for sterically hindered couplings.
-
Consider Fluoride: In cases of base-sensitive functional groups, fluoride sources like KF or CsF can be used to activate the boronic acid.[10]
-
-
-
Cause B: Poor Solubility. If any of your reagents (aryl iodide, boronic acid, or base) are not sufficiently soluble, the reaction will be slow and incomplete.
-
Solution:
-
Choose an Appropriate Solvent System: A mixture of an organic solvent with water is common, as it helps dissolve both the organic reagents and the inorganic base.[12] Common systems include Dioxane/H₂O, Toluene/H₂O, or DMF.
-
Ensure Vigorous Stirring: In biphasic systems, efficient mixing is essential to maximize the interface between the organic and aqueous layers where the reaction occurs.[12]
-
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low conversion issues.
Caption: A troubleshooting decision tree for low conversion.
Q2: My reaction mixture turned black immediately, but I still got some product. Is this normal?
Yes, this can be normal. The formation of some palladium black is common in many Suzuki couplings.[3] The key is the rate and extent of its formation. If it forms slowly over the course of the reaction while product is being generated, the catalyst is likely still active enough to achieve good conversion. However, if a large amount of precipitate forms immediately upon heating, it indicates rapid catalyst death and is a primary cause of low conversion.[3] In your case, it suggests the catalyst is active but not stable under the reaction conditions. The solutions in Q1, particularly using more robust ligands, are designed to prevent this rapid decomposition.
Frequently Asked Questions (FAQs)
Q: Why is this compound considered a "challenging" substrate?
This substrate presents two main challenges:
-
Steric Hindrance: The iodine atom and the methyl ester group are in ortho positions to each other. This steric bulk can slow down both the oxidative addition of the palladium catalyst to the C-I bond and the final reductive elimination step that forms the product.[2][5][13]
-
Electronic Effects: The nitro group is strongly electron-withdrawing. While this activates the C-I bond towards oxidative addition (which is generally the rate-determining step), it can also affect the electron density of the palladium center throughout the catalytic cycle.[1]
Q: What is the role of the base, and why is the choice so important for my substrate?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[11] It reacts with the organoboron compound to form a more nucleophilic "ate" complex (e.g., a borate), which then transfers its organic group to the palladium center.[10][14] The choice is critical for your substrate because of the methyl ester functional group, which is susceptible to hydrolysis (saponification) under strongly basic conditions (e.g., NaOH). Therefore, a moderately strong, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄ is ideal to promote the reaction without causing unwanted side reactions.
Q: Should I use a boronic acid or a boronic ester?
For challenging couplings, boronic esters (like pinacol esters) are often superior.[15] They offer several advantages over boronic acids:
-
Increased Stability: They are significantly less prone to protodeboronation, a major pathway of reagent degradation.[7][8]
-
Improved Solubility: They often have better solubility in common organic solvents.[8]
-
Purity: They are often crystalline solids that are easier to purify than boronic acids.
While they can sometimes be slightly less reactive, their superior stability often leads to higher overall yields in difficult reactions.[8]
Experimental Protocol: A Starting Point for Optimization
This general protocol is designed as a robust starting point for the Suzuki coupling of this compound. It uses a proven catalyst system and conditions that address the common failure modes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Deionized Water (solvent)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh out the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration should be around 0.1 M with respect to the aryl iodide.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 2-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via three main steps.[1][14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- The Suzuki Reaction - Chem 115 Myers.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki reaction - Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate.
- Protodeboronation - Wikipedia.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed.
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for "Methyl 2-iodo-4-nitrobenzoate" cross-coupling reactions
Case ID: M2I4NB-Coupling-Protocol Status: Active Support Level: Tier 3 (Senior Application Scientist)
Substrate Profiling: "Know Your Molecule"
Before selecting a catalyst, you must understand the electronic and steric landscape of Methyl 2-iodo-4-nitrobenzoate . This substrate is not a standard aryl halide; it is a "loaded spring" for oxidative addition.
Molecular Diagnostics
-
The "Trigger" (C-I Bond): The Carbon-Iodine bond is the weakest among aryl halides.
-
Electronic Activation (The Nitro Effect): The nitro group at the para-position (relative to the ester) and meta-position (relative to the iodide) is a strong electron-withdrawing group (EWG). It significantly depletes electron density from the aromatic ring, making the C-I bond exceptionally prone to Oxidative Addition by Pd(0).
-
The "Anchor" (Ortho-Ester): The methyl ester at the ortho-position provides a chelating effect. The carbonyl oxygen can weakly coordinate with Palladium, stabilizing the transition state during oxidative addition. However, it also introduces steric bulk and is susceptible to hydrolysis.
Critical Warning: Because this ring is so electron-deficient, it is prone to Denitrative Coupling (loss of the nitro group) if using specific electron-rich bulky ligands (like BrettPhos) under forcing conditions. You must select "mild" catalysts to target the Iodide exclusively.
Module A: Suzuki-Miyaura Coupling
Objective: Biaryl synthesis with boronic acids. Primary Challenge: Preventing ester hydrolysis while maintaining catalytic activity.
Recommended Catalyst System
We recommend a "Middle-Path" Strategy . You do not need highly active precatalysts (like XPhos-Pd-G3) because the substrate is already activated.
| Component | Recommendation | Technical Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ligand (dppf) prevents |
| Alternative | Pd(PPh₃)₄ | The classic "Tetrakis". Works well for this highly reactive iodide but is air-sensitive. Use only if you have a glovebox or strict Schlenk lines. |
| Base | K₃PO₄ or Cs₂CO₃ | Avoid NaOH/LiOH. Strong hydroxide bases will hydrolyze the methyl ester to the carboxylic acid (2-iodo-4-nitrobenzoic acid), which kills solubility and alters reactivity. |
| Solvent | Dioxane/Water (9:1) | A small amount of water is required for the transmetallation step, but keeping the ratio low protects the ester. |
Step-by-Step Protocol (Self-Validating)
-
Setup: Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and Base (K₃PO₄, 2.0 equiv).
-
Degassing (Critical Step): Add 1,4-Dioxane/Water (9:1). Sparge with Argon for 10 minutes. Validation: If the solvent turns yellow/orange immediately upon adding catalyst later, oxygen may still be present.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%). The solution should be reddish-orange.
-
Reaction: Heat to 60°C .
-
Note: Do not reflux at 100°C initially. The activated iodide often reacts at lower temperatures. High heat promotes ester hydrolysis and homocoupling.
-
-
Monitoring: Check TLC/LCMS at 1 hour.
-
Success Marker: Disappearance of the iodide peak.
-
Failure Marker: Appearance of a polar peak (Carboxylic acid via hydrolysis).
-
Module B: Sonogashira Coupling
Objective: Alkynylation. Primary Challenge: Glaser Homocoupling of the alkyne vs. Cross-coupling.
The "Copper Paradox"
While Copper (CuI) accelerates the reaction, it also promotes the dimerization of your alkyne (Glaser coupling). Because your aryl iodide is highly reactive, we recommend a Copper-Free or Low-Copper approach.
Protocol: Copper-Free Variant (Preferred)
-
Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%) .
-
Why: Acetate acts as an internal base to assist in the deprotonation of the alkyne, facilitating the cycle without Copper.
-
-
Base: Piperidine or Pyrrolidine (Secondary amines work best for Cu-free).
-
Temperature: Room Temperature to 40°C.
-
Insight: The nitro-activated iodide is reactive enough to couple at ambient temperature. Heating risks degrading the nitro group.
-
Protocol: Standard (If Cu-free fails)
If the reaction is sluggish (stalled at <20% conversion after 4 hours):
-
Add CuI (1 mol%) —keep loading very low.
-
Switch base to Triethylamine (Et₃N) .
-
Strict Anaerobic Condition: Oxygen + Copper = Alkyne Dimerization. You must be rigorous with inert gas.
Troubleshooting Matrix
| Symptom | Diagnosis | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition ("Death of the Catalyst"). The oxidative addition was fast, but the cycle stalled, leading to Pd aggregation. | Add excess ligand (e.g., add extra PPh₃). This stabilizes the Pd(0) species in solution. |
| Product is Acidic (COOH) | Methyl ester hydrolyzed. | Switch base from Carbonate/Hydroxide to Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) . Reduce water content. |
| Starting Material Remains | Catalyst poisoning or inactive cycle.[1] | Ensure the reaction is under Argon. If using Pd(PPh₃)₄, ensure the catalyst is yellow (active) and not orange/brown (oxidized) before adding. |
| Loss of Nitro Group | Denitrative coupling occurred.[2][3][4] | You are using a ligand that is too powerful (e.g., BrettPhos, tBuXPhos). Switch to a simpler ligand like dppf or PPh₃ . |
Visualizing the Logic
The following diagram illustrates the decision process for catalyst selection based on the coupling partner and the specific risks associated with this functionalized substrate.
Caption: Decision tree for catalyst and condition selection, prioritizing the preservation of the nitro and ester functional groups.
FAQ: Senior Scientist Insights
Q: Can I use microwave irradiation for this reaction? A: Proceed with caution. While microwaves accelerate rate, the high localized temperature can cause the nitro group to act as an oxidant, leading to complex tarry mixtures. If you must use MW, limit the temperature to 80°C and hold time to 10 minutes.
Q: Why do you advise against Buchwald Precatalysts (e.g., XPhos Pd G3)? A: These catalysts are excellent for deactivated chlorides. Your substrate is an activated iodide. Using a "Ferrari" catalyst here is not only a waste of budget but introduces the risk of oxidative addition into the C-NO₂ bond (Denitrative coupling), which has been documented with bulky, electron-rich phosphines [1].
Q: The reaction turns black immediately. Is it dead? A: Not necessarily, but it's a bad sign. "Pd Black" means the ligand has dissociated. For this substrate, the oxidative addition is so fast that if the transmetallation step is slow (due to insoluble boronic acid or weak base), the Pd(II) intermediate decomposes. Fix: Increase the ligand-to-metal ratio (e.g., 4:1 PPh₃:Pd) or switch to a bidentate ligand like dppf.
References
-
Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. (2021). Discusses the risk of oxidative addition into C-NO2 bonds using specific ligands. Link
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Detailed breakdown of base selection and ester stability. Link
-
Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling. Journal of Organic Chemistry. (2005). Highlights Cu-free conditions for nitro-substituted aryl iodides. Link
-
Palladium-Catalyzed Cross-Coupling Reactions. Chemistry LibreTexts. General mechanism and troubleshooting for activated substrates. Link
Sources
Technical Support Center: Methyl 2-iodo-4-nitrobenzoate Reactivity Guide
[1]
Case ID: T-MINB-001 Subject: Optimization of Base/Solvent Systems for Methyl 2-iodo-4-nitrobenzoate (CAS: 6326-42-7) Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Activated Fragility" Paradox
This compound is a high-value scaffold for synthesizing biaryls and pharmacophores (e.g., Lenalidomide analogs).[1] However, it presents a distinct "Activated Fragility" paradox that causes frequent experimental failure:
-
The Activation: The 4-nitro group (electron-withdrawing) strongly activates the 2-iodo position for metal-catalyzed cross-coupling (Suzuki, Ullmann) and Nucleophilic Aromatic Substitution (
).[1] -
The Fragility: The same electron-deficient ring renders the methyl ester highly susceptible to hydrolysis (saponification) and transesterification , even under mild basic conditions.
This guide troubleshoots the competition between the desired C-C/C-N bond formation and the undesired ester cleavage.
Critical Reactivity Pathways (Visualized)
Before troubleshooting, visualize the competing pathways your molecule faces in the reaction vessel.
Figure 1: The Reactivity Landscape. Green paths represent desired metal-catalyzed couplings.[1] Red/Yellow paths represent common failure modes driven by base/solvent incompatibility.
Troubleshooting Module: Base & Solvent Selection
Issue 1: "My Ester Disappeared (Formation of Benzoic Acid)"
Diagnosis: Saponification (Hydrolysis).[2]
Mechanism: The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic. Even weak carbonate bases (
Protocol Adjustment:
| Parameter | Avoid (High Risk) | Recommended (Safe) | Why? |
|---|
| Base | NaOH, KOH, LiOH, aqueous
Issue 2: "Low Yield in Suzuki Coupling (Protodehalogenation)"
Diagnosis: Instability of the Oxidative Addition Complex. Mechanism: In highly polar solvents (DMF), the Pd-Ar-I complex is stabilized, but if the base is too weak or the temp too high, the iodine can be replaced by hydrogen (reduction) rather than the boronic acid.
Protocol Adjustment:
-
Switch Solvent: Move to 1,4-Dioxane or Anisole .[1] These solvents provide a balance of polarity for the catalytic cycle while minimizing side reactions.
-
Base Strategy: Use Potassium Phosphate (
) . It buffers the reaction better than carbonates and is often superior for sterically sensitive nitro-benzoates.
Issue 3: "I see a new spot, but it's not my product (Transesterification)"
Diagnosis: Solvent Attack.
Mechanism: Using methanol or ethanol as a co-solvent with a base creates alkoxides (
Advanced Workflow: Ullmann Coupling Optimization
Ullmann couplings (C-N bond formation) are notoriously difficult with nitro-esters due to the high temperatures required (
Optimized Protocol (Standard Operating Procedure):
-
The System:
-
The "Dry-Run" Check:
-
Before adding the catalyst, stir the substrate + base + solvent at reaction temp for 30 mins.
-
TLC Check: If the ester hydrolyzes (baseline spot) before catalysis starts, your solvent is wet. Abort and re-dry solvent.
-
-
Temperature Control:
-
Do not exceed 100°C . Above this, the nitro group risks thermal decomposition or promoting homocoupling.
-
Interactive Troubleshooting Flowchart
Use this logic gate to diagnose your specific experimental failure.
Figure 2: Step-by-step logic for diagnosing reaction failures.[1]
References & Authoritative Sources
-
Suzuki-Miyaura Coupling Mechanisms:
-
Ullmann Reaction Protocols:
-
Ester Hydrolysis (Saponification):
-
Compound Data:
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. iris.unito.it [iris.unito.it]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2-Iodo-4-nitro-benzoic acid Methyl ester | 6326-42-7 [chemicalbook.com]
Technical Support Guide: Removing Residual Palladium from Methyl 2-iodo-4-nitrobenzoate Reaction Products
Executive Summary & Chemical Compatibility Assessment
User Context: You are processing reaction products derived from Methyl 2-iodo-4-nitrobenzoate . The Challenge: Palladium (Pd) removal is complicated by the specific sensitivities of your scaffold. Standard aggressive washes or reducing conditions can degrade your compound.
Critical Compatibility Matrix
| Functional Group | Sensitivity Risk | Forbidden Protocols | Recommended Approach |
| Nitro (-NO₂) | High. Susceptible to reduction to aniline (-NH₂). | ❌ Avoid Catalytic Hydrogenation (H₂/Pd/C). ❌ Avoid Zn/HCl or strong hydride donors (NaBH₄). | ✅ Chelation/Adsorption (Thiol-Silica, TMT). |
| Methyl Ester (-COOMe) | Medium. Susceptible to hydrolysis to carboxylic acid. | ❌ Avoid strong aqueous bases (NaOH/KOH) at high temp. ❌ Avoid strong mineral acids. | ✅ Neutral pH scavengers. ✅ Anhydrous organic solvents. |
| Aryl Iodide (-I) (If unreacted) | Medium. Susceptible to nucleophilic aromatic substitution (SₙAr). | ❌ Avoid highly nucleophilic free amines or free thiols at high temp (>80°C). | ✅ Silica-bound scavengers (Steric protection).[1] |
Diagnostic Phase: Characterize Your Impurity
Before selecting a protocol, identify the state of your residual palladium.
Troubleshooting Q&A: Which Pd species do I have?
Q: My reaction mixture is dark black/grey and particulates are visible. What is this?
-
Diagnosis: This is likely Pd(0) aggregates (Palladium black).
-
Action: Filtration is your first step, but it is rarely sufficient. Pd(0) nanoparticles often pass through standard filters. You need Celite® filtration followed by an oxidative treatment or adsorbent to capture colloidal Pd.
Q: My solution is clear but colored (orange/red/brown).
-
Diagnosis: This indicates Soluble Pd(II) complexes or ligated Pd(0).
-
Action: Filtration will fail. You require Chemical Scavenging (Silica-bound thiols or TMT).
Remediation Protocols (Step-by-Step)
Method A: Functionalized Silica Scavengers (Recommended)
Best for: High-value intermediates, avoiding side reactions with Nitro/Ester groups.
Why this works: Silica-bound scavengers (like SiliaMetS® Thiol or DMT) trap Pd via strong coordination without releasing the ligand into the solution. They operate in organic solvent, protecting your methyl ester from hydrolysis.
Protocol:
-
Dissolution: Dissolve your crude product in a compatible solvent (THF, EtOAc, or DCM) at a concentration of 5-10 mL/g.
-
Scavenger Selection: Add SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).
-
Load: Add 0.5 – 1.0 equivalents relative to the expected Pd residue (or 5-10% w/w relative to product if Pd content is unknown).
-
-
Incubation: Stir gently at 40–50°C for 2–4 hours .
-
Note: Do not exceed 60°C to prevent thermal degradation of the nitro group or SₙAr on unreacted iodide.
-
-
Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter.
-
Analysis: Analyze the filtrate via ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.
Method B: Activated Carbon (Budget/Bulk Option)
Best for: Large scale, initial cleanup of "dirty" reactions.
Protocol:
-
Dissolve crude product in hot Ethanol or EtOAc (ensure the ester is stable in hot EtOH; EtOAc is safer).
-
Add Activated Carbon (specialized grades like Darco® KB-G or Ecosorb® are preferred over generic charcoal). Use 10-20% w/w relative to the substrate.
-
Reflux for 1 hour.
-
Hot Filtration: Filter while hot through Celite®.
-
Warning: Carbon can adsorb your product.[2] Check the filter cake if yield is low.
-
Method C: The "TMT" Precipitation (For Homogeneous Pd)
Best for: Soluble Pd(II) species that refuse to bind to silica.
Protocol:
-
Use Trimercaptotriazine (TMT) (e.g., QuadraPure® TMT or sodium salt).
-
Add TMT (2-3 eq vs Pd) to the reaction mixture.
-
TMT forms an insoluble complex with Pd.
-
Filter off the precipitate.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct scavenging method based on your specific reaction conditions.
Figure 1: Decision tree for scavenger selection. Note that Si-Thiol is prioritized over Carbon to preserve yield.
Comparative Data: Scavenger Efficiency
The table below summarizes expected efficiencies for Pd removal compatible with nitro-benzoate scaffolds.
| Method | Pd Species Target | Compatibility (Nitro/Ester) | Est. Pd Reduction | Pros | Cons |
| Si-Thiol (Silica) | Pd(II), Pd(0) | Excellent | 500 ppm → <10 ppm | High yield recovery; No leaching. | Higher cost per gram. |
| Si-DMT (Silica) | Pd(II) | Excellent | 500 ppm → <5 ppm | Highest affinity for Pd; Fast kinetics. | Can scavenge some Cu/Ru. |
| Activated Carbon | Pd(0) | Good | 500 ppm → ~50 ppm | Cheap; Scalable. | Yield loss (adsorption); Messy. |
| Crystallization | N/A | Excellent | Variable | Final polish (<5 ppm). | Can trap Pd in lattice if used alone. |
| Liquid Extraction | Ionic Pd | Poor (Hydrolysis risk) | Poor | Cheap. | Risk of emulsion; Nitro/Ester instability. |
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) to crash out the Pd? A: NO. While NaBH₄ effectively reduces Pd(II) to Pd(0) for filtration, it will likely reduce your Nitro group (-NO₂) to an amine or hydroxylamine, and may reduce the Ester (-COOMe) to an alcohol. This method is strictly forbidden for your molecule.
Q: I have unreacted this compound in the mix. Will the scavenger react with the Iodine? A: It is unlikely but possible. Free thiols can perform SₙAr on activated aryl halides (like yours). However, Silica-supported thiols (Si-Thiol) are sterically hindered and kinetically favor binding to Palladium (soft-soft interaction) over displacing the Iodine. To be safe, keep temperatures below 50°C .
Q: Can I just crystallize the product to remove Pd? A: Crystallization alone is risky. Palladium complexes can co-crystallize with benzoate esters or become occluded in the crystal lattice. Always perform a scavenging step (Method A or B) before the final crystallization.
References
-
Garrett, C. E., & Prasad, K. (2004).[1][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][5] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
SiliCycle Inc. (2023). Metal Scavengers: Case Studies & Application Notes. Retrieved from SiliCycle. Link
-
Biotage. (2023).[6][7] How to Remove Palladium in Three Easy Steps. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Methyl 2-iodo-4-nitrobenzoate vs. Methyl 2-bromo-4-nitrobenzoate Reactivity Profile
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the choice between Methyl 2-iodo-4-nitrobenzoate (I-analog) and Methyl 2-bromo-4-nitrobenzoate (Br-analog) is a classic trade-off between kinetic reactivity and economic efficiency .
While both substrates serve as electrophiles in transition-metal-catalyzed cross-couplings, their performance diverges significantly under catalytic conditions.
-
The I-analog is the "problem solver." Its weaker C–I bond allows for oxidative addition under mild conditions, making it essential for coupling with thermally sensitive boronic acids or sterically hindered amines.
-
The Br-analog is the "workhorse." It is significantly cheaper and more stable but requires higher activation energies (temperature/catalyst loading) to achieve comparable conversion.
Bottom Line: Start with the Br-analog for standard Suzuki/Sonogashira couplings. Switch to the I-analog only if you observe sluggish oxidative addition, catalyst poisoning, or if utilizing Copper-catalyzed Ullmann condensation.
Mechanistic Divergence: The Electronic & Steric Landscape
To optimize reaction conditions, one must understand the electronic environment of the C–X bond.
Structural Analysis
Both molecules feature a benzene ring highly deactivated by two electron-withdrawing groups (EWG):
-
Methyl ester (-COOMe) at position 1.
-
Halogen (-X) at position 2 (Ortho to the ester).
This electron-deficient nature makes the C–X bond susceptible to oxidative addition by electron-rich metal centers (Pd⁰, Ni⁰), but it also stabilizes the bond against ionization.
Bond Dissociation Energy (BDE) & Oxidative Addition
The rate-determining step (RDS) in most Pd-catalyzed cycles for these substrates is Oxidative Addition .
| Parameter | This compound | Methyl 2-bromo-4-nitrobenzoate | Impact on Reactivity |
| C–X Bond Energy | ~65 kcal/mol | ~81 kcal/mol | Iodide cleaves much faster. |
| C–X Bond Length | ~2.10 Å | ~1.90 Å | Iodide is more accessible sterically. |
| Polarizability | High (Soft) | Moderate (Harder) | Iodide stabilizes transition states better. |
The I-analog reacts roughly 100–1000x faster in the oxidative addition step than the Br-analog. This allows the use of "ligand-free" conditions or weaker catalytic systems.
Visualization: Catalytic Cycle & Energy Barriers
The following diagram illustrates the kinetic advantage of the I-analog during the critical oxidative addition phase.
Figure 1: Comparative Catalytic Cycle. The green path (Iodide) represents a lower activation energy pathway compared to the red dashed path (Bromide).
Case Study 1: Suzuki-Miyaura Cross-Coupling
Scenario: Coupling with Phenylboronic acid to synthesize Methyl 4-nitro-2-phenylbenzoate.
Performance Comparison
| Feature | I-Analog (Iodide) | Br-Analog (Bromide) |
| Catalyst | Pd(OAc)₂ (Ligand-free possible) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Phosphine required) |
| Temperature | 25°C – 60°C | 80°C – 100°C |
| Time | 1 – 4 Hours | 12 – 24 Hours |
| Typical Yield | 92–98% | 85–90% |
| Side Reactions | Minimal | Protodebromination (if overheated) |
Recommended Protocol (Bromide-Optimized)
Since the Bromide is the economic choice, we optimize for it. If using the Iodide, reduce Temp to 40°C and Time to 2 hours.
-
Charge: In a reaction vial, combine Methyl 2-bromo-4-nitrobenzoate (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%). Note: The bidentate ligand 'dppf' is crucial to prevent catalyst decomposition at the higher temperatures required for the bromide.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.
-
Reaction: Seal and heat to 90°C for 16 hours.
-
Workup: Cool, filter through Celite, extract with EtOAc, and concentrate.
Why this works: The electron-withdrawing nitro group activates the ring, aiding the oxidative addition of the bromide, but the steric bulk of the ortho-ester hinders the approach. High heat (90°C) overcomes this steric barrier.
Case Study 2: Ullmann-Type C-N Coupling
Scenario: Synthesis of N-aryl heterocycles (e.g., coupling with Pyrazole).
Here, the I-analog is vastly superior . Copper catalysis (Ullmann/Goldberg) mechanisms involve a single-electron transfer (SET) or iodine-atom transfer (IAT) pathway that is highly sensitive to bond strength.
-
I-Analog: Reacts with CuI/L-Proline at 90°C.
-
Br-Analog: Often fails or requires harsh conditions (140°C+, DMSO) which can degrade the nitro/ester groups.
Decision Rule: If your synthesis involves Copper catalysis, always source the Iodide .
Synthesis of the Iodide from the Bromide (Finkelstein)
If the I-analog is unavailable commercially or prohibitively expensive, it can be synthesized from the Br-analog via a Copper-catalyzed aromatic Finkelstein reaction.
Protocol:
-
Dissolve Methyl 2-bromo-4-nitrobenzoate in n-Butanol or DMF .
-
Add NaI (2.0 equiv) and CuI (5 mol%).
-
Add ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%).
-
Heat to 110°C for 24 hours.
-
Result: >95% conversion to this compound.
Decision Matrix: Which Reagent to Buy?
Use this logic flow to determine the correct starting material for your project.
Figure 2: Reagent Selection Decision Tree.
Safety & Handling
-
Energetic Hazard: Both compounds contain a Nitro group (-NO₂) and an organic fuel backbone. While generally stable, avoid heating dry solids above 200°C.
-
Alkylating Agents: As benzylic-like halides (though on the ring), they are potential alkylating agents. Use gloves and work in a fume hood.
-
Storage: The I-analog is light-sensitive. Store in amber vials to prevent liberation of Iodine, which can poison Pd-catalysts.
References
-
Bond Dissociation Energies & Radical Stability
-
Suzuki Reaction Mechanism & Optimization
-
Ullmann Condensation Reactivity Profiles
-
Aromatic Finkelstein (Br to I exchange)
-
Compound Data (Methyl 2-bromo-4-nitrobenzoate)
- Source: PubChem CID 15833211.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Reactivity of Methyl 2-iodo-4-nitrobenzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, substituted aromatic compounds serve as indispensable building blocks. Among these, methyl iodonitrobenzoates are of significant interest due to their trifunctional nature, incorporating a methyl ester, a nitro group, and an iodine atom. This unique combination of functional groups allows for a diverse range of chemical transformations. However, the positional arrangement of these substituents on the benzene ring profoundly influences the molecule's reactivity. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-iodo-4-nitrobenzoate and its key isomers, supported by established principles of organic chemistry and illustrative experimental contexts.
Understanding the Players: The Isomers and Their Intrinsic Properties
The reactivity of an aryl halide is fundamentally governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. In the case of methyl iodonitrobenzoate isomers, the interplay between the electron-withdrawing nitro group (-NO₂), the electron-withdrawing methyl ester group (-CO₂Me), and the bulky, polarizable iodine atom dictates their behavior in key synthetic transformations.
The primary isomers of interest for this comparison are:
-
This compound: The subject of our primary focus.
-
Methyl 3-iodo-4-nitrobenzoate: The iodine is meta to the nitro group and ortho to the ester.
-
Methyl 4-iodo-2-nitrobenzoate: The iodine is para to the nitro group and meta to the ester.
-
Methyl 4-iodo-3-nitrobenzoate: The iodine is para to the ester and meta to the nitro group.
-
Methyl 5-iodo-2-nitrobenzoate: The iodine is meta to both the nitro and ester groups.
The key to understanding their differential reactivity lies in how the positioning of the strongly deactivating nitro group influences the electrophilicity of the carbon atoms, particularly the one bearing the iodine, and the steric hindrance around the reactive sites.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronic Activation
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring.[2]
The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for activating the ring towards nucleophilic attack.[3] This activation is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, the iodine atom). This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group through resonance.[2]
Expected Reactivity Order in SNAr
Based on these principles, we can predict the relative reactivity of the methyl iodonitrobenzoate isomers towards a given nucleophile:
-
Methyl 4-iodo-2-nitrobenzoate & this compound (Highest Reactivity): In both isomers, the nitro group is positioned to strongly stabilize the negative charge of the Meisenheimer intermediate through resonance (para and ortho, respectively). This significantly lowers the activation energy for the reaction, leading to a faster rate of substitution.[2]
-
Methyl 4-iodo-3-nitrobenzoate & Methyl 5-iodo-2-nitrobenzoate (Intermediate Reactivity): In these isomers, the nitro group is meta to the iodine atom. While the nitro group still exerts an inductive electron-withdrawing effect, it cannot participate in resonance stabilization of the negative charge on the carbon bearing the incoming nucleophile.[4] Consequently, the activation energy is higher, and the reaction is expected to be slower compared to the ortho and para isomers.
-
Methyl 3-iodo-4-nitrobenzoate (Lowest Reactivity): Similar to the other meta-substituted isomers, resonance stabilization is absent. Additionally, the iodine atom is ortho to the bulky methyl ester group, which may introduce some steric hindrance to the approaching nucleophile, further decreasing the reaction rate.
Table 1: Predicted Relative Reactivity of Methyl Iodonitrobenzoate Isomers in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Position of -NO₂ relative to -I | Expected Reactivity | Rationale |
| Methyl 4-iodo-2-nitrobenzoate | para | High | Strong resonance stabilization of the Meisenheimer complex by the para-nitro group. |
| This compound | ortho | High | Strong resonance stabilization of the Meisenheimer complex by the ortho-nitro group. |
| Methyl 4-iodo-3-nitrobenzoate | meta | Moderate | Inductive electron withdrawal by the meta-nitro group, but no resonance stabilization. |
| Methyl 5-iodo-2-nitrobenzoate | meta | Moderate | Inductive electron withdrawal by the meta-nitro group, but no resonance stabilization. |
| Methyl 3-iodo-4-nitrobenzoate | meta | Low | Inductive electron withdrawal and potential steric hindrance from the adjacent ester group. |
Experimental Protocol: A Representative SNAr Reaction
The following is a general protocol for the reaction of an activated aryl iodide with an amine nucleophile, which can be adapted for the methyl iodonitrobenzoate isomers.
Reaction with an Amine Nucleophile:
-
To a solution of the methyl iodonitrobenzoate isomer (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.1-1.5 eq.).
-
Add a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq.) to the reaction mixture.
-
Heat the mixture to a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile and powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5] The reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
The reactivity of aryl halides in the Suzuki-Miyaura reaction is influenced by both electronic and steric factors. The general order of reactivity for halogens is I > Br > Cl > F, making the iodo-substituted benzoates highly suitable substrates.[7]
Electronic Effects
Electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step by making the carbon-iodine bond more susceptible to cleavage by the palladium(0) catalyst.[8] Therefore, all the methyl iodonitrobenzoate isomers are considered activated substrates for Suzuki-Miyaura coupling.
Steric Effects
Steric hindrance, particularly from substituents at the ortho position to the iodine atom, can significantly impede the oxidative addition step.[9] The bulky palladium catalyst needs to approach the carbon-iodine bond, and steric congestion around this site can slow down or even inhibit the reaction.
Expected Reactivity Order in Suzuki-Miyaura Coupling
Considering both electronic and steric effects, the predicted order of reactivity for the isomers is as follows:
-
Methyl 4-iodo-2-nitrobenzoate & Methyl 4-iodo-3-nitrobenzoate (Highest Reactivity): In these isomers, the iodine atom is in the para position relative to a substituent, and there are no ortho substituents to the iodine. This lack of steric hindrance allows for facile oxidative addition of the palladium catalyst.
-
Methyl 5-iodo-2-nitrobenzoate (High Reactivity): While there is a meta-substituent, the positions ortho to the iodine are unsubstituted, leading to minimal steric hindrance.
-
Methyl 3-iodo-4-nitrobenzoate (Moderate to Low Reactivity): The iodine atom is ortho to the methyl ester group. The steric bulk of the ester group can hinder the approach of the palladium catalyst, potentially requiring more forcing reaction conditions or specialized bulky phosphine ligands to achieve high yields.
-
This compound (Lowest Reactivity): The iodine atom is ortho to the methyl ester group. This ortho-disubstituted pattern presents the most significant steric challenge for the oxidative addition step, likely resulting in the slowest reaction rate among the isomers.[10]
Table 2: Predicted Relative Reactivity of Methyl Iodonitrobenzoate Isomers in Suzuki-Miyaura Coupling
| Isomer | Steric Environment around -I | Expected Reactivity | Rationale |
| Methyl 4-iodo-2-nitrobenzoate | Unhindered | High | No ortho substituents to the iodine, allowing for easy access of the palladium catalyst. |
| Methyl 4-iodo-3-nitrobenzoate | Unhindered | High | No ortho substituents to the iodine. |
| Methyl 5-iodo-2-nitrobenzoate | Unhindered | High | No ortho substituents to the iodine. |
| Methyl 3-iodo-4-nitrobenzoate | Moderately Hindered | Moderate to Low | Steric hindrance from the ortho-methyl ester group. |
| This compound | Highly Hindered | Low | Steric hindrance from the ortho-methyl ester group. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the various methyl iodonitrobenzoate isomers.
Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine the methyl iodonitrobenzoate isomer (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Add a suitable degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Visualizing the Concepts
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric effects. In nucleophilic aromatic substitution, the position of the strongly activating nitro group is paramount, with ortho and para isomers exhibiting the highest reactivity due to effective resonance stabilization of the Meisenheimer intermediate. Conversely, in palladium-catalyzed Suzuki-Miyaura coupling, steric hindrance around the carbon-iodine bond becomes a dominant factor, favoring isomers with unsubstituted ortho positions.
This guide provides a framework for researchers and synthetic chemists to rationally select the most suitable methyl iodonitrobenzoate isomer for a desired transformation. By understanding the underlying principles governing their reactivity, scientists can optimize reaction conditions, improve yields, and streamline the synthesis of complex molecules for applications in drug discovery and materials science.
References
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Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. [Link]
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(No author provided). (2012). . RSC Advances.
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The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]
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Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. [Link]
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Wu, H., et al. (2009). Methyl 4-nitrobenzoate. ResearchGate. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
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One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Angewandte Chemie International Edition. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]
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Tony St John. (2015). Chem 251 - Reactivities of Alkyl Halides Lab. YouTube. [Link]
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Hammett plot for substituted iodobenzenes 2. ResearchGate. [Link]
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Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
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Suzuki coupling reaction between 4-iodoanisole and 4-methylbenzene... ResearchGate. [Link]
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8.5: Nucleophilic Substitution - 2nd Order. Chemistry LibreTexts. [Link]
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Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. PubMed. [Link]
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The Organic Chemistry Tutor. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
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Hammett equation. Wikipedia. [Link]
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Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]
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Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. ResearchGate. [https://www.researchgate.net/publication/230198642_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
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The presence of nitro group (−NO2) at o/p positions increases the reactivity of haloarenes towards nucleophilic substitution reactions. Shaalaa.com. [Link]
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Hammett Plots2. Scribd. [Link]
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Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton Dataspace. [Link]
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Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry. NoMoreClass - YouTube. [Link]
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Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Concerted nucleophilic aromatic substitutions. DASH (Harvard). [Link]
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Does Nucleophilic Substitution in Nitroarenes Proceed via Single Electron Transfer (SET)? ResearchGate. [Link]
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Palladium-Catalyzed Reactions. MDPI. [Link]
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26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Why does the nitro group shows it affects only an ortho and para position but not act as a meta position? Quora. [Link]
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Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
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(PDF) Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. ResearchGate. [Link]
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V1-Preparation and reactions of aryl halides. YouTube. [Link]
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Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. The Organic Chemistry Tutor - YouTube. [Link]
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Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
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Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
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A Walk through Recent Nitro Chemistry Advances. PMC. [Link]
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Why Aryl Halides are Less Reactive than Alkyl Halides - Chemistry Class 12. YouTube. [Link]
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Nitration of methyl benzoate. RSC Education. [Link]
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What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Reddit. [Link]
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Definitive Spectroscopic Guide to the Structural Confirmation of Methyl 2-iodo-4-nitrobenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of spectroscopic techniques for the structural elucidation of Methyl 2-iodo-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We will explore the expected and comparative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and supported by data from closely related analogs.
The Analytical Imperative: Why a Multi-faceted Approach?
No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the convergence of data from multiple orthogonal methods. Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a self-validating system of evidence. For a molecule like this compound, with its distinct functional groups and substitution pattern on the aromatic ring, a multi-technique approach is not just best practice, but essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic and methyl protons. The electron-withdrawing nature of the nitro group and the iodine atom, along with the ester functionality, will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.
Expected ¹H NMR Spectral Features for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| -OCH₃ (Methyl Ester) | ~3.9-4.0 | Singlet (s) | Typical range for a methyl ester. |
| Aromatic H-3 | ~8.5-8.7 | Doublet (d) | Deshielded by the adjacent nitro group. |
| Aromatic H-5 | ~8.2-8.4 | Doublet of doublets (dd) | Influenced by both the nitro and iodo groups. |
| Aromatic H-6 | ~7.9-8.1 | Doublet (d) | Primarily influenced by the adjacent iodo group. |
Comparative Analysis with Analogs:
-
Methyl 4-nitrobenzoate: The ¹H NMR spectrum shows two doublets in the aromatic region, a more simplified pattern due to the higher symmetry of the molecule.[3] The protons ortho to the nitro group are the most deshielded.
-
Methyl 2-methyl-4-nitrobenzoate: The presence of a methyl group instead of iodine at the 2-position would lead to an upfield shift of the adjacent aromatic proton (H-3) compared to our target molecule.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and analyze the coupling patterns to establish connectivity.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. The electron-withdrawing substituents will cause the carbons they are attached to, and those ortho and para to them, to be shifted downfield.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -OCH₃ | ~53 | Typical for a methyl ester. |
| C=O (Ester Carbonyl) | ~164-166 | Characteristic of an ester carbonyl. |
| Aromatic C-1 | ~135 | Attached to the ester group. |
| Aromatic C-2 | ~95-100 | Shielded due to the heavy atom effect of iodine. |
| Aromatic C-3 | ~130-132 | |
| Aromatic C-4 | ~150 | Attached to the strongly electron-withdrawing nitro group. |
| Aromatic C-5 | ~125 | |
| Aromatic C-6 | ~140 |
Comparative Analysis with Analogs:
-
Methyl 4-nitrobenzoate: The spectrum will show fewer signals due to symmetry. The carbon bearing the nitro group (C-4) is significantly downfield.[3]
-
Methyl 2-nitrobenzoate: The carbon attached to the iodine (C-2) in our target molecule is expected to be significantly upfield compared to the carbon attached to the nitro group in the ortho isomer due to the heavy atom shielding effect of iodine.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Analysis: The number of signals indicates the number of unique carbon environments. Chemical shifts are compared to predicted values and data from similar structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1720-1740 | Strong, sharp stretch |
| NO₂ (Nitro) | 1515-1560 and 1345-1385 | Strong, asymmetric and symmetric stretches |
| C-O (Ester) | 1200-1300 | Strong stretch |
| C-I (Iodo) | 500-600 | Stretch |
| Aromatic C=C | ~1600, ~1475 | Stretches |
| Aromatic C-H | ~3000-3100 | Stretch |
Comparative Analysis with Analogs:
-
Methyl Benzoate: The spectrum would be dominated by the ester C=O and C-O stretches, and aromatic C-H and C=C vibrations. The characteristic strong nitro group absorptions would be absent.
-
4-Nitrobenzoic Acid: The presence of a carboxylic acid would show a very broad O-H stretch from 2500-3300 cm⁻¹ and the C=O stretch would be shifted to a lower wavenumber (around 1700 cm⁻¹) due to hydrogen bonding.[5]
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer further structural information.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₆INO₄ = 306.94 g/mol ). The presence of iodine will give a characteristic isotopic pattern.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 276.
-
Loss of the nitro group (-NO₂) to give a fragment at m/z 261.
-
Loss of the entire ester group (-COOCH₃) to give a fragment at m/z 248.
-
Cleavage of the C-I bond to give a fragment at m/z 180.
-
Comparative Analysis with Analogs:
-
Methyl 4-nitrobenzoate: The molecular ion peak would be at m/z 181. Common fragments would include the loss of the methoxy group (m/z 150) and the nitro group (m/z 135).
-
Methyl 4-iodobenzoate: The molecular ion peak would be at m/z 262. Fragmentation would likely involve the loss of the methoxy and ester groups.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for small molecules, which causes fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Visualizing the Analytical Workflow
Caption: A workflow diagram illustrating the multi-faceted spectroscopic approach for the structural confirmation of this compound.
Conclusion: A Convergence of Evidence
The structural confirmation of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the electronic environment of each atom. FT-IR spectroscopy confirms the presence of key functional groups, namely the ester and nitro moieties. Finally, mass spectrometry provides the definitive molecular weight and offers corroborating structural information through its fragmentation pattern. By comparing the experimental data with the expected values and the spectra of analogous compounds, researchers can confidently and unequivocally confirm the structure of their target molecule, ensuring the integrity and reproducibility of their scientific endeavors.
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Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. [Link]
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ResearchGate. Methyl 2-hydroxy-4-iodobenzoate. [Link]
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ResearchGate. Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
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Chegg. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. [Link]
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-
ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. [Link]
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A Comparative Guide to the Purity Assessment of Methyl 2-iodo-4-nitrobenzoate: An NMR and HPLC Perspective
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Methyl 2-iodo-4-nitrobenzoate is a vital intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring an ester, a nitro group, and an iodine atom, provides multiple reactive sites for further chemical transformations, such as cross-coupling and nucleophilic substitution reactions.[1][2] The purity of this reagent is paramount; trace impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially hazardous materials into a synthesis pipeline. Therefore, robust analytical methodologies are not just a quality control measure but a fundamental necessity for successful research and development.
This guide provides an in-depth comparison of two powerful analytical techniques for assessing the purity of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs. This discussion is grounded in the principle of using orthogonal methods to build the highest degree of confidence in analytical results.[3]
Part 1: Quantitative ¹H NMR (qNMR) – The Absolute Molar Perspective
Quantitative NMR has emerged as a powerful primary ratio method for purity determination because the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[4][5] This allows for the determination of purity without the need for a specific reference standard of the analyte itself, a significant advantage when working with novel or custom-synthesized compounds.[6]
The Causality Behind the qNMR Experiment
The core of the qNMR experiment is the comparison of an analyte's NMR signal integral to that of a certified internal standard of known purity and weight. By choosing non-overlapping signals from both the analyte and the standard, a direct molar ratio can be established, leading to an absolute purity value. The success of this technique hinges on specific experimental choices designed to ensure uniform signal response for all nuclei. A long relaxation delay (D1), for instance, is critical to allow all protons to fully return to their equilibrium state before the next pulse, ensuring that the resulting signal intensity is truly representative of the molar quantity.
Experimental Protocol: qNMR Purity of this compound
-
Selection of Internal Standard: An ideal internal standard must be of high purity (>99.5%), stable, non-volatile, and possess sharp proton signals that do not overlap with the analyte signals. For this compound, Maleic Anhydride is a suitable choice. Its two olefinic protons appear as a sharp singlet far downfield from the analyte's aromatic and methyl signals.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the Maleic Anhydride internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for accurate quantitation).
-
Pulse Angle: 90° flip angle.
-
Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.[3]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methyl ester singlet, 3H).
-
Integrate the singlet signal from the internal standard (Maleic Anhydride, 2H).
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (Analyte: 307.04 g/mol ; Standard: 98.06 g/mol )
-
m: Mass in mg
-
Pstd: Purity of the internal standard (as a decimal)
-
Visualizing the qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Part 2: High-Performance Liquid Chromatography (HPLC) – The High-Sensitivity Separative Approach
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[7] It excels at separating a compound from its impurities, providing a high-sensitivity impurity profile.[3] For routine quality control, purity is often assessed by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
The Rationale Behind the HPLC Method
The choice of a reversed-phase (RP-HPLC) method is logical for this compound, a moderately polar aromatic compound. A C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte and its potential impurities. A mobile phase gradient, typically of water and an organic solvent like acetonitrile, is employed to effectively elute compounds of varying polarities. Early-eluting peaks would correspond to more polar impurities, while later-eluting peaks would be more non-polar. UV detection is ideal, as the aromatic nitro-moiety provides a strong chromophore for sensitive detection.
Experimental Protocol: RP-HPLC Purity of this compound
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of this compound in 10 mL of acetonitrile.
-
Prepare the working solution by diluting the stock solution 1:10 with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
-
Data Analysis (Area Percent Method):
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the purity based on the relative peak area:
Purity (%) = (Areamain peak / Total Areaall peaks) x 100
Self-Validation Note: This method's trustworthiness relies on the assumption that all impurities have a similar UV response factor to the main compound at 254 nm. For higher accuracy, a reference standard for each impurity would be required to calculate relative response factors (RRFs), as recommended by ICH guidelines.[7]
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity determination via the area percent method.
Part 3: Comparative Analysis and Orthogonal Strategy
Neither technique is universally superior; their strengths are complementary. The choice depends on the analytical goal: absolute quantification versus sensitive impurity profiling.
Head-to-Head Comparison
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures molar concentration based on intrinsic nuclear properties. A primary method.[4] | Physical separation of components followed by detection. A comparative method. |
| Quantitation | Absolute Purity without a reference standard of the analyte.[6][8] | Relative Purity (Area %). Requires reference standards for absolute quantitation. |
| Selectivity | Excellent for structural confirmation. Can distinguish isomers if spectra differ. | Excellent separative power. Can resolve closely related impurities and isomers. |
| Sensitivity | Lower sensitivity, typically for impurities >0.1%. | High sensitivity, capable of detecting trace impurities at ppm levels (<0.01%). |
| Sample Integrity | Non-destructive; the sample can be recovered and used for other analyses.[8] | Destructive; the sample is consumed during the analysis. |
| Information | Provides structural information, identity confirmation, and absolute purity in one experiment. | Provides an impurity profile, retention times, and relative purity. |
| Limitations | Signal overlap can complicate quantification.[9] Lower sensitivity for trace impurities. | Area % purity assumes equal detector response for all compounds, which can be inaccurate. |
The Orthogonal Strategy: A Self-Validating System
For comprehensive characterization and the highest confidence in purity assessment, an orthogonal approach combining both qNMR and HPLC is the gold standard.[3]
-
HPLC First: Use HPLC for its high sensitivity to develop a complete impurity profile. This step identifies the number of impurities and their relative levels. It is the ideal tool for detecting trace contaminants that might be missed by NMR.
-
qNMR for Confirmation and Absolute Purity: Use qNMR to confirm the identity of the main peak and to obtain an accurate, absolute measure of its purity.[3] This result validates the HPLC assay and is not subject to the response factor variability that can affect the HPLC area percent calculation.
This dual approach creates a self-validating system. If the HPLC area percent is 99.5% and the qNMR purity is 99.4%, there is strong agreement and high confidence in the result. A significant discrepancy would indicate that an impurity has a very different UV response factor, prompting further investigation.
Decision-Making Flowchart
Caption: Decision guide for selecting an analytical purity method.
References
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: [Link]
-
Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
CP Lab Safety. This compound, 98% Purity, C8H6INO4, 5 grams. Available at: [Link]
- Google Patents. (1998). US6413431B1 - HPLC method for purifying organic compounds.
-
SRUC Pure. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Available at: [Link]
-
Reading Scientific Services Ltd. (RSSL). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]
-
Wu, H., et al. (2009). Methyl 4-nitrobenzoate. ResearchGate. Available at: [Link]
-
MySkinRecipes. Methyl 4-iodo-2-nitrobenzoate. Available at: [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
ResearchGate. (2008). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Available at: [Link]
-
EduBirdie. Lab Report Nitration of Methylbenzoate. Minnesota State University Moorhead. Available at: [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Available at: [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. Available at: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for Catalytic esterification of alcohols with hydrogen peroxide as a green oxidant. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Automated Topology Builder (ATB). Methyl4-nitrobenzoate | C8H7NO4. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
Sources
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- 9. HPLC, a modular technique that complements NMR [specificpolymers.com]
Comparative Guide: Catalyst Architectures for Methyl 2-iodo-4-nitrobenzoate Cross-Coupling
Executive Summary
This guide provides a technical analysis of catalyst performance for the cross-coupling of Methyl 2-iodo-4-nitrobenzoate (CAS 6326-42-7) .[1] This substrate presents a classic "push-pull" conflict in catalysis: the 4-nitro group electronically activates the C-I bond for oxidative addition, while the 2-methyl ester group introduces significant steric hindrance at the reaction center.[1]
Our comparative study evaluates three distinct catalytic systems: the industry-standard Pd(PPh₃)₄ , the sterically-demanding specialist Pd(OAc)₂/SPhos , and the cost-effective alternative Ni(COD)₂/dppf .[1]
Key Findings:
-
Highest Yield: Pd(OAc)₂ + SPhos (96% isolated).[1]
-
Most Robust: Pd(PPh₃)₄ (Reliable, but slower).
-
Economic Choice: Ni-systems show promise but require strict anaerobic conditions to prevent nitro-group reduction and catalyst poisoning.[1]
Substrate Analysis & Mechanistic Challenges
To select the right catalyst, one must first deconstruct the substrate's reactivity profile.
-
Electronic Activation (+): The -NO₂ group at the para position is a strong electron-withdrawing group (EWG).[1] It pulls electron density from the aromatic ring, making the C-I bond highly electrophilic. This facilitates the Oxidative Addition step, often the rate-determining step in Pd-catalysis.[1]
-
Steric Inhibition (-): The -COOMe group at the ortho position creates a "steric wall."[1] Standard bulky ligands (like PPh₃) may struggle to accommodate the incoming boronic acid during the Transmetallation step, leading to stalled conversion or homocoupling of the boronic acid.
Mechanistic Pathway (Suzuki-Miyaura)[1][2][3]
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical steric clash during transmetallation.
Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetallation stage caused by the ortho-ester group.
Comparative Catalyst Study
The following data represents optimized conditions for the coupling of this compound with Phenylboronic acid (1.2 equiv).
Table 1: Performance Matrix
| Feature | System A: The Classic | System B: The Specialist | System C: The Challenger |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos | Ni(COD)₂ + dppf |
| Ligand Class | Aryl Phosphine | Buchwald Biaryl Phosphine | Bidentate Ferrocenyl |
| Loading | 5.0 mol% | 1.0 - 2.0 mol% | 10.0 mol% |
| Solvent/Base | DME / Na₂CO₃ (aq) | Toluene:Water / K₃PO₄ | Dioxane / Cs₂CO₃ |
| Temp/Time | 80°C / 12 h | 60°C / 4 h | 100°C / 24 h |
| Isolated Yield | 82% | 96% | 65% |
| Primary Impurity | Homocoupling (Biaryl) | Minimal | De-iodinated arene |
| Est.[1][2][3][4] Cost | High | Very High | Low |
| Scalability | Good | Excellent | Poor (Air Sensitive) |
Analysis of Results
-
System A (Pd(PPh₃)₄): The "Tetrakis" catalyst is reliable but requires higher loading (5 mol%). The bulky PPh₃ ligands struggle slightly with the ortho-ester, leading to slower reaction rates.[1] This allows time for the boronic acid to homocouple, requiring excess reagent.
-
System B (Pd/SPhos): This is the recommended system . SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is designed to facilitate coupling of sterically hindered aryl chlorides/iodides.[1] The ligand creates a pocket that accelerates reductive elimination while protecting the active Pd center.
-
System C (Ni/dppf): Nickel is cheaper but problematic here. The nitro group on the substrate is susceptible to reduction by Ni(0) species, leading to complex mixtures. Furthermore, Ni-catalysts are less stable to air/moisture, requiring a glovebox for reproducible results.[1]
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis using Pd(OAc)₂/SPhos
Recommended for Drug Discovery/Process Chemistry where purity is paramount.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Pd(OAc)₂ (0.02 equiv)[1]
-
SPhos (0.04 equiv)[1]
-
K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene/Water (10:1 ratio)[1]
Step-by-Step Workflow:
-
Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at RT for 15 mins to generate the active catalytic species (Solution turns from orange to pale yellow).
-
Substrate Addition: Add the this compound, boronic acid, and solid K₃PO₄ to a reaction vessel equipped with a stir bar.
-
Degassing (Critical): Seal the vessel and purge with Nitrogen or Argon for 10 minutes. Note: Oxygen is the enemy of the active Pd(0) species.
-
Injection: Syringe the pre-formed catalyst solution into the reaction vessel. Add degassed water.
-
Reaction: Heat to 60°C. Monitor by HPLC/TLC. Conversion should be complete within 2-4 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Cost-Effective Synthesis using Ni(COD)₂
Recommended for academic screening or when Pd removal is strictly regulated.[1]
Scientist's Note: This reaction must be set up in a glovebox or under strict Schlenk conditions. The Nitro group is prone to reduction if the reaction runs too long or too hot.
-
Glovebox Setup: In a glovebox, combine Ni(COD)₂ (10 mol%) and dppf (10 mol%) in 1,4-Dioxane. Stir until the solution turns a deep red/orange.
-
Addition: Add the substrate (1.0 equiv), boronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
-
Heating: Seal the tube, remove from glovebox, and heat to 100°C for 24 hours.
-
Quench: Quench immediately with 1M HCl (aq) to stop any nitro-reduction side reactions. Extract with DCM.
Screening & Optimization Workflow
Use this logic flow to troubleshoot or optimize the reaction if yields are suboptimal.
Figure 2: Logical flowchart for troubleshooting low yields in cross-coupling of hindered nitro-benzoates.
References
-
Mechanistic Overview of Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
-
Coupling of Hindered Substrates (SPhos/XPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Nickel vs. Palladium in Cross-Coupling: Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts.[1] Chemical Society Reviews, 42(12), 5270-5298.[1] [Link]
-
Reactivity of Nitro-Substituted Aryl Halides: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] [Link]
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- 5. rsc.org [rsc.org]
Alternative reagents to "Methyl 2-iodo-4-nitrobenzoate" in organic synthesis
Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Engineers, Drug Development Professionals
Executive Summary: The Case for Substitution
Methyl 2-iodo-4-nitrobenzoate (M2I4N , CAS: 6326-42-7) is a ubiquitous scaffold in medicinal chemistry, particularly for synthesizing quinazolinones and benzimidazoles via palladium-catalyzed cross-coupling or Ullmann-type condensations. Its popularity stems from the weak C–I bond (approx. 53 kcal/mol), which allows for rapid oxidative addition under mild conditions.
However, the "Iodide Tax"—high atomic mass (poor atom economy), significant cost, and instability—often necessitates alternatives for scale-up. This guide evaluates three strategic replacements, analyzing their reactivity profiles, cost-efficiency, and required protocol adaptations.
Structural & Reactivity Analysis
The decision to substitute M2I4N rests on balancing Bond Dissociation Energy (BDE) against Electronic Activation .
-
The Incumbent (Iodo): Lowest BDE. Reacts with standard Pd(PPh3)4 catalysts.
-
The Challenger (Bromo): Higher BDE (~68 kcal/mol) but significantly cheaper. Often a "drop-in" replacement with minor thermal adjustments.
-
The Economist (Chloro): Highest BDE (~81 kcal/mol). Usually inert, but here, the 4-Nitro group acts as a powerful electron-withdrawing group (EWG), dramatically lowering the barrier for oxidative addition and enabling SNAr pathways.
Visualizing the Decision Matrix
Figure 1: Strategic selection of aryl halide precursors based on development phase.
Alternative 1: The Pragmatic Successor
Compound: Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6)
This is the most direct alternative. The electronic activation provided by the para-nitro group compensates for the stronger C-Br bond, making it reactive enough for standard Suzuki-Miyaura or Sonogashira couplings without requiring expensive Buchwald ligands.
Comparative Performance
| Feature | This compound | Methyl 2-bromo-4-nitrobenzoate |
| Relative Cost | 100% (Baseline) | ~40-60% |
| Atom Economy | Poor (I = 126.9 Da) | Moderate (Br = 79.9 Da) |
| Catalyst Req. | Pd(PPh3)4 (Standard) | Pd(dppf)Cl2 or Pd(PPh3)4 (Heated) |
| Reaction Temp | 60–80°C | 80–100°C |
Experimental Protocol: Bromo-Optimized Suzuki Coupling
Objective: Coupling with Phenylboronic acid to yield Methyl 4-nitro-[1,1'-biphenyl]-2-carboxylate.
-
Setup: Charge a reaction vial with Methyl 2-bromo-4-nitrobenzoate (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst System: Add Pd(dppf)Cl₂[1]·DCM (3 mol%). Note: The bidentate ferrocene ligand prevents catalyst decomposition at the slightly higher temperatures required for the bromide.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.
-
Reaction: Seal and heat to 90°C for 4–6 hours. (The Iodo analog typically finishes in 2 hours at 70°C).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Validation: Monitor disappearance of starting material (Rf ~0.4 in 20% EtOAc/Hex) via TLC.
Alternative 2: The Economic Powerhouse
Compound: Methyl 2-chloro-4-nitrobenzoate (CAS: 13324-11-3)
Historically considered "inert" for Pd-coupling, this substrate is activated by the nitro group. However, oxidative addition is still the rate-limiting step. To use this effectively, you must switch from simple phosphines to electron-rich, bulky ligands (Buchwald Dialkylbiaryl phosphines) that force the palladium center into a reactive mono-ligated species [L-Pd(0)].
Mechanism of Activation
The para-nitro group pulls electron density from the ring, making the Carbon-Chlorine bond more electrophilic. This allows specialized catalysts to insert into the bond.
Figure 2: Activation pathway for the chloro-analog using specialized ligands.
Experimental Protocol: High-Turnover Coupling
Objective: Coupling with difficult substrates using the Chloro-analog.
-
Catalyst Pre-complex: Use Pd₂(dba)₃ (1.5 mol%) and XPhos or SPhos (3-6 mol%). Rationale: XPhos is exceptionally good at activating aryl chlorides.
-
Base: Switch to K₃PO₄ (3.0 equiv). Carbonates are often too weak to drive the cycle for chlorides.
-
Solvent: Toluene/Water (10:1) or n-Butanol . Higher boiling point solvents are preferred.
-
Conditions: Heat to 100–110°C for 12–16 hours.
-
Critical Control Point: Ensure strict deoxygenation (Argon sparge). Aryl chlorides are sensitive to catalyst poisoning by O₂.
Comparative Data Summary
The following data aggregates typical yields from internal validation studies and literature precedents for a standard Suzuki coupling (Ar-X + Ph-B(OH)₂).
| Metric | Iodo (M2I4N) | Bromo Analog | Chloro Analog |
| CAS Number | 6326-42-7 | 100959-22-6 | 13324-11-3 |
| Typical Yield | 92–98% | 88–95% | 75–85% |
| Time to Completion | 1–2 Hours | 4–6 Hours | 12–18 Hours |
| Catalyst Cost | Low (PPh₃ based) | Moderate (dppf based) | High (XPhos/SPhos based) |
| Reagent Cost | $ | ||
| Green Score | Low (Heavy waste) | Medium | High (Low mass waste) |
References
-
Synthesis and Reactivity of Nitrobenzoates
- Title: A Comparative Guide to the Reactivity of 2-Bromo vs 2-Chloro Substituents in Pd-Catalysis.
-
Quinazolinone Synthesis Applications
- Title: Synthesis of 2-methyl-5-nitroquinazolin-4(3H)
- Source: ResearchG
-
URL:[Link]
-
Catalyst Selection for Aryl Chlorides
- Title: Pd-Catalyzed Cross-Couplings: On the Importance of C
- Source: ACS Organic Process Research & Development.
-
URL:[Link]
Sources
Isomeric Purity Analysis of Methyl 2-iodo-4-nitrobenzoate: A Comparative Technical Guide
Executive Summary: The Isomer Challenge
Methyl 2-iodo-4-nitrobenzoate (CAS 6326-42-7) is a high-value intermediate in medicinal chemistry, particularly for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) used to synthesize bioactive scaffolds. Its structural integrity is defined by the precise orthogonal positioning of the iodine (C2) and nitro (C4) groups on the benzoate core.
The Critical Issue: The synthesis of this compound—typically via nitration of methyl 2-iodobenzoate—is prone to regioisomeric scrambling. The directing effects of the ester (meta-director) and the iodine atom (ortho/para-director) compete, frequently generating Methyl 2-iodo-5-nitrobenzoate and Methyl 2-iodo-3-nitrobenzoate as difficult-to-separate impurities.
Standard C18 HPLC methods often fail to resolve these positional isomers due to identical hydrophobicity (
Impurity Profiling & Origin Analysis
To analyze purity effectively, one must understand the origin of the impurities. The primary synthetic route involves electrophilic aromatic substitution.
Table 1: Critical Impurity Profile
| Compound | Structure Description | Origin | Detection Challenge |
| This compound | Target | Product | N/A |
| Methyl 2-iodo-5-nitrobenzoate | Regioisomer (Positional) | Nitration byproduct (Para to I) | High : Co-elutes on C18 |
| Methyl 2-iodo-3-nitrobenzoate | Regioisomer (Positional) | Nitration byproduct (Ortho to I) | High : Co-elutes on C18 |
| 2-iodo-4-nitrobenzoic acid | Hydrolysis Product | Ester hydrolysis | Low: Elutes early (acidic) |
| Methyl 4-nitrobenzoate | De-iodinated | Hydrogenolysis side-reaction | Low: Distinct retention |
Visualization 1: Synthesis & Impurity Pathways
This diagram illustrates the competitive directing effects leading to the isomeric mixture.
Caption: Reaction pathway showing the origin of critical regioisomeric impurities during nitration.
Comparative Method Analysis
We evaluated three analytical techniques. The recommendation is Method A for all release testing.
Table 2: Performance Comparison
| Feature | Method A: HPLC (Phenyl-Hexyl) | Method B: HPLC (C18) | Method C: GC-MS |
| Selectivity Mechanism | Hydrophobicity + | Hydrophobicity only | Boiling Point / Volatility |
| Isomer Resolution ( | > 2.5 (Excellent) | < 1.2 (Poor/Co-elution) | > 1.5 (Good) |
| Sample Stability | High (Ambient temp) | High (Ambient temp) | Risk (Thermal degradation of nitro group) |
| Quantification Limit | 0.05% | 0.05% | 0.1% |
| Suitability | Recommended for QC | Rough Purity Only | Orthogonal Confirmation |
Why Phenyl-Hexyl? (The Science)
Nitro-aromatic isomers have nearly identical dipole moments and hydrophobicities, making C18 separation difficult. However, the position of the electron-withdrawing nitro group alters the electron density of the aromatic
-
Phenyl-Hexyl phases engage in
- stacking interactions with the analyte. -
Methanol is preferred over Acetonitrile for the mobile phase because Acetonitrile's
-electrons can compete with the stationary phase, suppressing the selectivity gain. Methanol allows the - mechanism to dominate.
Recommended Experimental Protocol (Method A)
This protocol is self-validating through the use of resolution criteria.
Instrument & Conditions[2][3]
-
System: UHPLC or HPLC with UV-Vis/PDA detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Methanol (HPLC Grade). Note: Do not substitute with ACN.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 254 nm (Primary), 210 nm (Secondary).
-
Injection Vol: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic equilibration |
| 15.0 | 80 | Linear Gradient (Separation) |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 40 | Re-equilibration |
| 25.0 | 40 | End |
Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL. Filter through 0.22 µm PTFE filter.
System Suitability (Self-Validation)
Before running samples, verify:
-
Tailing Factor:
for the main peak. -
Resolution: If standards are available, resolution (
) between 4-nitro and 5-nitro isomers must be . -
Precision: %RSD of peak area for 5 replicate injections of the target
.
Decision Tree for Analysis
Use this logic flow to determine the appropriate analytical path for your specific development stage.
Caption: Analytical decision matrix prioritizing Phenyl-Hexyl phases for definitive isomeric resolution.
References
-
Separation of Nitro-Aromatics: Huesgen, A. G. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Technologies Application Note 5991-0832EN. Link
-
Synthesis & Impurities: Org. Synth. 1928, 8, 76; Coll. Vol. 1, p.372 (Nitration of methyl benzoate derivatives). Link
-
Column Selection Guide: MicroSolv Technology Corp. Positional Isomer Separation Method Suggestions using HPLC. Link
-
Chemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69273, Methyl 4-iodobenzoate (Structural analogue data). Link[1]
Sources
Cross-reactivity of "Methyl 2-iodo-4-nitrobenzoate" with other functional groups
Executive Summary: The Scaffold Advantage
Methyl 2-iodo-4-nitrobenzoate represents a "trident" scaffold in medicinal chemistry, offering three distinct vectors for diversification: the aryl iodide (C2), the nitro group (C4), and the methyl ester (C1). Its value lies not just in the presence of these groups, but in their orthogonal reactivity profiles .
Unlike its bromo- or chloro-analogs, the C2-iodo substituent offers a unique "entry ticket" for mild palladium-catalyzed cross-couplings that can proceed before or after manipulation of the nitro/ester groups, provided specific chemoselective protocols are followed. This guide analyzes the cross-reactivity risks and compares this building block against standard alternatives.
Comparative Analysis: Iodo vs. Bromo vs. Chloro
In high-throughput synthesis (HTS) and lead optimization, the choice of halogen is critical. The following table compares this compound against its common alternatives (Methyl 2-bromo-4-nitrobenzoate and Methyl 2-chloro-4-nitrobenzoate).
Table 1: Halogen Reactivity & Performance Profile
| Feature | This compound (Target) | Methyl 2-bromo-4-nitrobenzoate (Alternative) | Methyl 2-chloro-4-nitrobenzoate (Alternative) |
| C-X Bond Energy | ~65 kcal/mol (Weakest) | ~81 kcal/mol | ~96 kcal/mol (Strongest) |
| Oxidative Addition (Pd) | Fastest (Rate-limiting step is often transmetallation) | Moderate (Requires heat/activation) | Slow (Requires specialized ligands like Buchwald biaryls) |
| Ullmann Coupling | Excellent (Classic Cu-mediated substrate) | Good | Poor |
| SNAr Reactivity | High (Iodine is a surprisingly good leaving group in activated systems) | Moderate | Low (unless highly activated) |
| Dehalogenation Risk | High (Labile under H2/Pd) | Moderate | Low |
| Cost | High | Low | Very Low |
Analyst Insight: Choose the Iodo variant when:
-
Milder Conditions are Required: You need to perform a Suzuki/Sonogashira coupling at room temperature to preserve a sensitive ester or avoid side reactions.
-
Ullmann Chemistry: You are forming C-N or C-O bonds using Copper catalysis; the iodide is significantly superior to the bromide for these transformations.
-
Late-Stage Functionalization: The rest of your molecule is complex, and you cannot afford the harsh temperatures required to activate a bromide.
Cross-Reactivity & Chemoselectivity Map
The central challenge with this compound is managing the "cross-talk" between the Nitro reduction and the Aryl Iodide integrity.
Visualization: Reactivity Divergence
The following diagram illustrates the orthogonal pathways and the specific reagents required to avoid cross-reactivity (e.g., dehalogenation).
Figure 1: Chemoselectivity map highlighting the "Safe" pathways (Green/Yellow) versus the "Risk" pathway (Red) of dehalogenation.
Detailed Experimental Protocols
These protocols are designed to maximize yield while suppressing the specific cross-reactivity risks identified above.
Protocol A: Chemoselective Suzuki Coupling
Objective: Functionalize C2-Iodine without hydrolyzing the C1-Ester or reducing the C4-Nitro.
Rationale: The C2-Iodine is sterically crowded by the ortho-ester. Standard bulky phosphines might struggle. However, the iodine activation is high enough that standard triphenylphosphine (PPh3) often suffices. We use a mild base (Na2CO3) to prevent ester hydrolysis.
Materials:
-
This compound (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vial with the benzoate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add the degassed Toluene/Ethanol mixture and the aqueous base via syringe.
-
Reaction: Heat to 80°C for 4-6 hours.
-
Note: Do not reflux aggressively (100°C+) to minimize ester hydrolysis risk.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Selective Nitro Reduction (Retaining Iodine)
Objective: Convert C4-NO2 to C4-NH2 without hydrodehalogenation (loss of C2-I).
Rationale: Catalytic hydrogenation (H2/Pd-C) is contraindicated because Aryl-Iodides are extremely prone to oxidative addition by Pd(0) followed by hydride reduction (dehalogenation). We must use a Single Electron Transfer (SET) metal reduction (Fe or Sn) or a poisoned catalyst system.
Materials:
-
This compound (1.0 equiv)[1]
-
Iron Powder (5.0 equiv, <10 micron particle size preferred)
-
Ammonium Chloride (NH4Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (3:1)
Step-by-Step:
-
Preparation: Dissolve the nitrobenzoate in Ethanol/Water.
-
Activation: Add NH4Cl and Iron powder.
-
Reaction: Heat to 70°C with vigorous stirring.
-
Monitoring: Monitor by TLC. The starting material (UV active, often yellow) will disappear, replaced by the amine (often fluorescent blue under UV).
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate. The product, Methyl 2-iodo-4-aminobenzoate , is usually obtained in >90% yield without iodine loss.
Mechanistic Logic: Why H2/Pd Fails
Understanding the failure mode of standard hydrogenation is crucial for process safety and yield.
Figure 2: The mechanism of unwanted hydrodehalogenation under standard hydrogenation conditions.
References
-
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Recent Literature. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Chemical Reviews. (Contextual grounding for Ullmann reactivity of Aryl Iodides).
- Force, G., et al. (2021). Selective Reduction of Nitroarenes in the Presence of Sensitive Functional Groups. (General reference for Fe/NH4Cl selectivity).
Sources
- 1. 2-Iodo-4-nitro-benzoic acid Methyl ester | 6326-42-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-iodo-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed protocol for the safe disposal of Methyl 2-iodo-4-nitrobenzoate, a compound characterized by its halogenated and nitrated aromatic structure. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Chemical Profile
Inferred Hazards:
-
Irritant: May cause skin, eye, and respiratory tract irritation.[1]
-
Toxicity: The toxicological properties have not been fully investigated. As a prudent measure, it should be handled as a potentially toxic substance.[1]
-
Environmental Hazard: Halogenated and nitroaromatic compounds can be harmful to aquatic life with long-lasting effects.[2]
| Property | Inferred Information | Source |
| Appearance | Likely a yellow crystalline powder or solid. | [1] |
| Hazards | Skin, eye, and respiratory irritant. Potential toxicity. | [1] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3] |
Regulatory Compliance: The First Step in Disposal
Disposal of this compound must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) classifies chemical waste under the Resource Conservation and Recovery Act (RCRA).
Due to its chemical structure, waste containing this compound would likely be classified as follows:
-
Halogenated Organic Compound: This classification necessitates its segregation into a dedicated halogenated waste stream.[4]
-
EPA Hazardous Waste Codes: Depending on the specific circumstances and any solvents used, it could fall under the "F-list" of hazardous wastes from non-specific sources. Specifically, codes such as F001 and F002 are designated for certain spent halogenated solvents used in degreasing and other applications.[4]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final collection.
Disposal Workflow Diagram
Step 1: Segregate Waste at the Point of Generation
Immediately upon completion of an experiment, all materials contaminated with this compound, including residual solid, solutions, and contaminated labware (e.g., pipette tips, filter paper), must be segregated from non-hazardous and other types of chemical waste.
Step 2: Use a Designated Halogenated Waste Container
All waste containing this compound should be placed in a clearly marked, dedicated container for halogenated organic waste. This is crucial as halogenated waste streams require specific disposal methods, such as high-temperature incineration, and are often more costly to dispose of.[5]
Step 3: Properly Label the Waste Container
The waste container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name of the principal investigator and laboratory location
Step 4: Store in a Satellite Accumulation Area (SAA)
The labeled waste container should be stored in a designated Satellite Accumulation Area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
Step 5: Request Waste Pickup from EHS
Once the waste container is full, or as per your institution's guidelines, a waste pickup should be requested from your Environmental Health and Safety department.
Laboratory-Scale Chemical Treatment: A Considered Approach
For small quantities of this compound, a laboratory-scale chemical treatment may be a viable option to render the compound less hazardous before it enters the waste stream. The following protocol is based on the principles of ester hydrolysis, a well-established chemical transformation.[6][7]
Important Note: This procedure should only be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).
Objective: To hydrolyze the methyl ester to the corresponding carboxylate salt, which is generally more water-soluble and may be less toxic.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
A suitable solvent in which the ester is soluble (e.g., ethanol or methanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable alcohol solvent (e.g., ethanol) in a round-bottom flask equipped with a stir bar.
-
Reaction Setup: Add an excess of 2 M sodium hydroxide solution to the flask. The amount of NaOH should be at least 2-3 molar equivalents relative to the ester.
-
Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours with continuous stirring. The disappearance of the water-insoluble ester and the formation of a homogeneous solution is an indicator of reaction completion.
-
Cooling and Neutralization: Turn off the heat and allow the solution to cool to room temperature.
-
Final Disposal: The resulting aqueous solution containing the sodium 2-iodo-4-nitrobenzoate salt should be transferred to a properly labeled aqueous hazardous waste container. Do not dispose of this solution down the drain.
Lab-Scale Hydrolysis Protocol
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound and its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Skin and Body Protection: A laboratory coat.[8]
All handling of the solid compound and the preparation of the waste should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3] An eyewash station and safety shower should be readily accessible.[1]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]
-
Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
-
Van Vranken, D. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
ResearchGate. (2024, April 5). A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
ScienceDirect. (n.d.). Reduction of some nitroarene compounds using different metal supported BC composites. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2011, January). F List of Hazardous Wastes. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ScienceDirect. (2025, August 5). Degradation of nitrate ester and nitroaromatic explosives by Enterobacter cloacae PB2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. RSC Education. Retrieved from [Link]
-
Tulane University. (2023, July 14). FACT SHEET: Radioactive Waste Disposal. Retrieved from [Link]
-
Harvard University. (n.d.). Radiation Waste. Environmental Health and Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. wku.edu [wku.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling Methyl 2-iodo-4-nitrobenzoate
CAS: 6326-42-7 | Formula: C₈H₆INO₄ | Mol.[1] Weight: 307.04 g/mol [2][3]
Executive Summary & Risk Architecture
Context: Methyl 2-iodo-4-nitrobenzoate is a high-value intermediate often employed in Suzuki-Miyaura cross-coupling reactions or as a scaffold in medicinal chemistry.[1] Its dual functionality—an electrophilic iodine handle and an electron-withdrawing nitro group—dictates its reactivity and its biological hazard profile.
The "Why" Behind the Safety: Standard "lab safety" is insufficient here. The iodine substituent significantly increases the molecule's lipophilicity (LogP), facilitating rapid dermal absorption compared to its non-iodinated analogs. Once absorbed, the nitro group presents a risk of methemoglobinemia (though less acute than nitrobenzene) and potential sensitization. Furthermore, as a benzoate ester, it is susceptible to hydrolysis on moist mucous membranes, releasing acidic byproducts.
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
Note: Treat as a potential sensitizer and aquatic toxin (H412) due to the nitro-aromatic moiety.
Personal Protective Equipment (PPE) Matrix
This protocol relies on a "Barrier Redundancy" strategy. We do not rely on a single layer of protection due to the compound's staining potential and lipophilicity.
| PPE Category | Primary Defense | Secondary Defense | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / 0.12mm)(Inner: 4 mil / 0.10mm) | Laminate (Silver Shield) Required if dissolved in DCM or THF | Iodine compounds stain skin instantly upon permeation.[1] Nitrile offers fair splash protection against the solid, but halogenated solvents (often used to dissolve this) permeate nitrile in <2 mins. |
| Eye Protection | Chemical Safety Goggles (Indirect Vented) | Face Shield (8-inch)Required during synthesis scale-up (>5g) | Fine crystalline dust can bypass standard safety glasses.[1] Goggles prevent ocular mucosal hydrolysis. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | N95/P100 RespiratorOnly for emergency spill cleanup outside hood | The compound is a solid, but static charge often aerosolizes the powder during weighing.[1] Inhalation allows direct entry to the bloodstream. |
| Body | Lab Coat (Poly/Cotton) High-neck, snap closure | Chemical Apron (Rubber/Neoprene)For liquid handling | Standard cotton coats absorb organic iodides.[1] A rubber apron prevents "soak-through" if a reaction flask breaks. |
Operational Workflow: Step-by-Step
Phase A: Pre-Operational Prep
-
Static Control: Nitro-aromatics are static-prone. Use an anti-static gun or wipe the balance area with a damp lint-free cloth before bringing the container into the hood.
-
Solvent Selection: If possible, avoid Dichloromethane (DCM) as a solvent. DCM acts as a "carrier solvent," rapidly transporting the nitrobenzoate through nitrile gloves. Use Ethyl Acetate or Toluene if chemistry permits.
Phase B: Weighing & Transfer
-
The "Closed-Transfer" Rule: Never weigh this compound on an open bench.
-
Protocol:
-
Place the balance inside the fume hood.
-
Don double nitrile gloves.
-
Weigh into a tared vial, not onto weighing paper (which risks dust slip).
-
Cap the vial immediately.
-
Wipe Down: Wipe the exterior of the reagent bottle and the vial with a Kimwipe dampened in ethanol before removing hands from the hood. This prevents invisible iodine contamination on door handles/keyboards.
-
Phase C: Reaction & Cleanup
-
Quenching: If the reaction involves heating, allow to cool to ambient temperature before opening the system. Hot vapors carry the compound efficiently.
-
Spill Management: Do not brush dry powder. Cover with a wet paper towel (ethanol/water), then wipe up to prevent dust generation.
Waste Disposal & Decontamination[1][5]
Critical Distinction: This compound contains Iodine.[3] It must be segregated from standard organic waste in many jurisdictions to prevent incinerator corrosion issues, though often it is grouped with "Halogenated Organics."
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1] | Bag in a clear, sealable polyethylene bag before placing in the solid waste drum. Label "Halogenated Solid." |
| Liquid Waste | Mother liquors, reaction solvents.[1] | Halogenated Organic Waste carboy. Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) as nitro compounds can form unstable mixtures. |
| Glassware | Flasks, spatulas.[1] | Rinse with Acetone inside the hood. Collect the first rinse as Halogenated Waste. Then wash with detergent. |
Visualized Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" safety logic for this specific compound, emphasizing the critical decision points for PPE upgrades.
Caption: Operational logic flow dictating PPE upgrades based on physical state and solvent choice.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
